Product packaging for Nonaethylene Glycol Monododecyl Ether(Cat. No.:CAS No. 3055-99-0)

Nonaethylene Glycol Monododecyl Ether

Número de catálogo: B1678970
Número CAS: 3055-99-0
Peso molecular: 582.8 g/mol
Clave InChI: ONJQDTZCDSESIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Polidocanol, also known as Laureth-9, is a synthetic fatty alcohol with the chemical formula C30H62O10 and a mean molecular weight of approximately 600 g·mol⁻¹ . It is scientifically defined as a non-ionic detergent and an alkyl polyglycol ether of lauryl alcohol . As a research compound, its primary application and well-characterized mechanism of action involve its function as a sclerosing agent . When administered intravenously in research settings, Polidocanol acts by locally damaging the endothelium of blood vessels . This endothelial injury triggers the aggregation of platelets at the site, leading to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel lumen. Over time, the occluded vessel is replaced by connective fibrous tissue . This mechanism underpins its extensive use in preclinical and clinical studies for vascular conditions, particularly for models of varicose veins . Beyond its approved uses, research has explored a wide spectrum of off-label applications for Polidocanol, highlighting its broader scientific value. An evidence-based review identified numerous areas of investigation, including the treatment of esophageal and gastric varices, vascular malformations, varicocele, and tendinopathy, among others . In orthopaedic research, for instance, its potential efficacy for lateral epicondylitis (tennis elbow) and Achilles tendinopathy has been studied, based on the hypothesis that it can sclerose neovessels associated with chronic tendon pain . Furthermore, it has been investigated as a minimally invasive treatment option for aneurysmal bone cysts . From a pharmacological perspective, after intravenous administration, Polidocanol has a volume of distribution of 35-82 L and a relatively short half-life of approximately 1.5 hours . Researchers should note that common effects related to its administration in clinical studies include local irritation, pain, and hematoma . This product is intended For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O10 B1678970 Nonaethylene Glycol Monododecyl Ether CAS No. 3055-99-0

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanistic Investigations of Polidocanol S Biological Actions

Cellular and Subcellular Mechanisms of Action

The primary target of polidocanol (B41958) is the endothelial cell lining of blood vessels. europeanreview.org Its effects are mediated through direct interaction with the cell membrane, leading to a cascade of intracellular events.

Polidocanol induces endothelial cell injury and lysis through several concentration- and time-dependent pathways. europeanreview.orgnih.gov As a surfactant, it disrupts the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. patsnap.com

The extent of endothelial cell injury caused by polidocanol is directly related to its concentration. europeanreview.orgnih.govscirp.org Higher concentrations of the sclerosant lead to rapid cell lysis, while lower concentrations may cause a more prolonged injury to the endothelial cells. europeanreview.org Even at sub-lytic concentrations, polidocanol can induce cell activation. europeanreview.org The timing of endothelial cell death is predictable based on the concentration of polidocanol during exposure. nih.govnih.gov For instance, at a concentration of 0.3%, cell death in cultured bovine aortic endothelial cells occurs within 15 minutes, whereas at concentrations below 0.003%, cells can remain viable for over an hour. nih.gov

Table 1: Effect of Polidocanol Concentration on Endothelial Cell Viability

Polidocanol Concentration Outcome on Cultured Bovine Aortic Endothelial Cells Time to Cell Death
0.3% Cell Death Within 15 minutes
< 0.003% Viable > 60 minutes

Data sourced from studies on cultured bovine aortic endothelial cells. nih.gov

A key event in polidocanol-induced cell injury is the activation of intracellular calcium signaling pathways. europeanreview.orgnih.govnih.govscirp.org The disruption of the cell membrane integrity allows for an influx of extracellular calcium or the release of calcium from intracellular stores. This elevation in cytosolic calcium is a critical signal that precedes cell death. europeanreview.orgnih.gov

Following the rise in intracellular calcium, nitric oxide (NO) pathways are activated. europeanreview.orgnih.govnih.govscirp.org Endothelial nitric oxide synthase (eNOS), a calcium-dependent enzyme, is stimulated to produce NO. While NO is typically involved in vasodilation and maintaining vascular health, its activation in this context is part of the cellular injury response initiated by polidocanol. europeanreview.orgnih.gov

In addition to its effects on endothelial cells, polidocanol can also impact blood components. At sufficient concentrations, it can cause the lysis of red blood cells (hemolysis) and platelets. nih.govnih.gov Research has shown that in whole blood samples, hemolysis occurs at polidocanol concentrations above 0.45%. nih.govnih.gov At lower, sub-lytic concentrations, polidocanol can stimulate platelets to release procoagulant platelet-derived microparticles (PDMPs). europeanreview.orgnih.gov These microparticles are submicron vesicles that carry platelet antigens and have a role in hemostasis. biorxiv.org

Table 2: Hemolytic Concentration of Polidocanol in Whole Blood

Compound Concentration for Hemolysis
Polidocanol > 0.45%

In vitro data. nih.govnih.gov

The damage to the endothelial lining of the blood vessel by polidocanol initiates a cascade of events leading to thrombus formation. scirp.orgdrugbank.com The exposure of the subendothelial matrix triggers platelet aggregation and the activation of the coagulation cascade, resulting in the formation of a localized blood clot. patsnap.comdrugbank.com This thrombus serves to occlude the treated vessel. drugbank.com

The effect of polidocanol on clot formation is complex and concentration-dependent. In vitro studies have shown a trimodal effect:

Low concentrations (0.075-0.1%) : Promote the formation of strong clots. researchgate.net

Mid-range concentrations (0.15-0.3%) : Inhibit the contribution of platelets, leading to weaker clots that are more susceptible to lysis. researchgate.net

High concentrations (≥ 0.6%) : Inhibit clot formation altogether. researchgate.net

Polidocanol does not appear to have a direct fibrinolytic effect on its own; it does not significantly affect cross-linked fibrin. researchgate.net The resolution of the thrombus is a natural physiological process involving the fibrinolytic system, where the clot is gradually broken down and the vessel is replaced by fibrous tissue. drugbank.com

Table 3: Concentration-Dependent Effects of Polidocanol on Clot Formation (In Vitro)

Polidocanol Concentration Effect on Clot Formation
0.075% - 0.1% Forms strong clots
0.15% - 0.3% Forms weak clots prone to lysis
≥ 0.6% Inhibits clot formation

Based on in vitro thromboelastography and rotational thromboelastometry studies. researchgate.net

Activation of Nitric Oxide Pathways

Inflammatory Response Induction

Polidocanol's primary mechanism of action, which is the destruction of the vascular endothelium, inherently triggers a localized inflammatory response. patsnap.commrmed.in As a non-ionic detergent sclerosant, polidocanol disrupts the cell membranes of endothelial cells, causing cellular damage and lysis. patsnap.comjamdsr.com This acute injury exposes the subendothelial collagen and releases tissue factors, initiating a cascade of inflammatory events. patsnap.com

The initial endothelial damage prompts the aggregation of platelets and other blood components at the site of injury. patsnap.commedscape.com This leads to the formation of a thrombus, which is a critical step in the vessel occlusion process. patsnap.compatsnap.comnih.gov The body's response to this controlled injury and subsequent thrombosis involves a series of inflammatory reactions that are fundamental to the therapeutic outcome. scirp.orgnih.gov This induced inflammation is not merely a side effect but a crucial part of the mechanism, leading to the recruitment of fibroblasts and other cells necessary for the subsequent fibrotic process. patsnap.comnih.gov The process involves the denaturation of endothelial cell proteins, which results in localized thrombosis and inflammation of the vein. patsnap.com This inflammatory reaction ultimately promotes the fixation of tissues and the obliteration of the vascular bed. nih.govwjgnet.com

Tissue Fibrosis Promotion

The inflammatory response induced by polidocanol directly paves the way for tissue fibrosis. scirp.org The blood clot, or thrombus, that forms within the treated vessel acts as a scaffold for the fibrotic process. patsnap.com Over time, fibroblasts are recruited to the site of the injury, where they migrate into the thrombus. patsnap.com These fibroblasts then begin to synthesize and deposit extracellular matrix components, most notably collagen. patsnap.com

This process of fibrosis effectively replaces the original vascular structure with dense fibrous tissue. patsnap.commedscape.com The damaged vein is progressively transformed into a solid, fibrous cord. nih.govscirp.org This endovascular fibrosis leads to the effective and permanent obliteration of the target vessel. scispace.com The entire sequence, from endothelial damage to inflammation and finally to fibrosis, ensures that the pathological vessel is closed off and eventually reabsorbed by the body. patsnap.commedscape.com Studies have demonstrated that this process ultimately forms fibrous streaks that permanently fill the venous lumen. jove.com

Molecular Interactions and Receptor Binding Studies

Polidocanol's mechanism is primarily rooted in its physicochemical properties as a non-ionic surfactant rather than classical ligand-receptor binding. patsnap.compatsnap.com As a detergent, the polidocanol molecule possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) ends. patsnap.com This amphipathic nature allows it to interact with and disrupt the lipid bilayer of cell membranes, particularly the endothelial cells lining blood vessels. patsnap.com

The interaction involves the integration of polidocanol molecules into the cell membrane, which increases the membrane's permeability and leads to the denaturation of its protein and lipid components. patsnap.com This disruption of the membrane's structural integrity causes the endothelial cells to swell, rupture, and ultimately undergo lysis (cell death). patsnap.com This direct, non-receptor-mediated cytotoxic effect is the initiating event in sclerotherapy. jamdsr.com While computational methods like molecular docking are used to study how ligands interact with specific receptor binding pockets, this model is less applicable to polidocanol's primary action, which is based on the general disruption of cellular membranes. openaccessjournals.comgenominfo.org

Pharmacodynamics at the Tissue Level

Vascular Endothelium Damage and Vessel Occlusion

At the tissue level, the injection of polidocanol causes immediate and concentration-dependent damage to the vascular endothelium. scirp.orgresearchgate.net As a sclerosant, it acts directly on the endothelial cells, disrupting their membranes and causing them to detach from the vessel wall. patsnap.comnih.govspandidos-publications.com This denuding of the vessel lining exposes the underlying tissue, triggering rapid platelet aggregation and the formation of a localized thrombus at the site of damage. patsnap.commedscape.com

The combination of direct endothelial cell destruction and subsequent thrombus formation leads to the occlusion of the treated blood vessel. scirp.orgscispace.com The thrombus effectively blocks blood flow through the pathological vein. patsnap.com The foam formulation of polidocanol is noted to be particularly effective as it can displace blood, allowing for direct and prolonged contact between the sclerosant and the vessel wall, which is harder to achieve with liquid formulations that are more easily diluted by blood. scirp.org This ensures that the entire process, from endothelial injury to thrombotic occlusion, proceeds efficiently, setting the stage for permanent vessel closure. scispace.com

Formation of Fibrotic Cord in Pathological Vessels

Following vessel occlusion by the initial thrombus, a process of organization and remodeling begins, culminating in the formation of a permanent fibrotic cord. medscape.comnih.gov The thrombus that initially fills the vessel lumen serves as a provisional matrix. patsnap.com Inflammatory cells and fibroblasts infiltrate this matrix. The fibroblasts proliferate and synthesize collagen and other extracellular matrix proteins, gradually replacing the thrombus with fibrous connective tissue. patsnap.com

This process transforms the once-active blood vessel into an inert, solid cord of scar tissue. nih.govscirp.org Histological studies following polidocanol injection confirm this progression, showing the initial thrombus being organized and eventually replaced by fibrotic tissue. plasticsurgerykey.comoup.com Once the vein has thrombosed and this fibrotic cord has formed, the original varicosity cannot recur, as the vascular tissue layers are eventually reabsorbed. medscape.comoup.com

Table 1: Histological Effects of Polidocanol Concentration on Rabbit Ear Vein This table summarizes findings from a study examining the concentration-dependent effects of Polidocanol on vessel histology.

Polidocanol ConcentrationObserved Histological OutcomeReference
0.25%Partial endothelial damage; evidence of endothelial regeneration after 4 days. plasticsurgerykey.com
0.5%Partial luminal recanalization occurred through the initial fibrotic cord. plasticsurgerykey.com
1.0%Complete endosclerosis (fibrous cord formation) with no evidence of recanalization. plasticsurgerykey.com

Impact on Neovascularization

The impact of polidocanol on neovascularization—the formation of new blood vessels—is complex, with research indicating both anti-angiogenic effects and the potential for neovascularization as a clinical outcome.

On one hand, experimental studies have shown that polidocanol possesses strong anti-angiogenic properties. nih.gov In-vitro research using human umbilical vein endothelial cells (HUVECs) and in-vivo studies like the chick chorioallantoic membrane (CAM) assay have demonstrated that polidocanol can inhibit the growth of new blood vessels in a dose-dependent manner. nih.gov This anti-angiogenic effect is attributed to its cytotoxic impact on endothelial cells, which are fundamental to the angiogenesis process. nih.gov This property has been explored therapeutically to reduce the neovascularization associated with conditions like chronic tendinopathy. regulations.govresearchgate.net

Conversely, neovascularization is also reported as a possible outcome following sclerotherapy with polidocanol. drugs.commedscape.com This can manifest as the appearance of new, very fine telangiectasias in the treated area. The exact mechanism for this paradoxical effect is not fully elucidated but may be related to the inflammatory response triggered by the treatment.

Table 2: Research Findings on Polidocanol's Impact on Neovascularization This table presents a summary of key research findings related to Polidocanol and its effects on the formation of new blood vessels.

Study TypeKey FindingConclusionReference
In-vitro / In-vivo Experimental StudyPolidocanol showed a dose-dependent decrease in vessel growth in CAM assays and a cytotoxic effect on endothelial cells, inhibiting tube formation.Polidocanol has strong anti-angiogenic effects. nih.gov
Randomized Controlled Trial (Achilles Tendinopathy)Injections of polidocanol into areas of neovascularization resulted in a significant reduction in neovessels and associated pain.Polidocanol is an effective therapy to reduce neovascularization. researchgate.net
Clinical Trial DataNeovascularization was reported as a common adverse event (1% to 10%) in clinical trials for varicose veins.Neovascularization can be a clinical outcome of treatment. drugs.commedscape.com

Comparative Mechanistic Studies with Polidocanol's Biological Actions with Other Sclerosing Agents

Sclerosing agents can be broadly categorized based on their mechanism of action, with polidocanol being a prominent member of the detergent class. thelegveindoctor.com Understanding the distinctions in the biological actions between polidocanol and other sclerosants, such as other detergents, osmotic agents, and chemical irritants, is crucial for appreciating its specific role in therapeutic applications. These comparisons are often based on the primary endpoint of endothelial damage, which initiates the process of vascular fibrosis. plasticsurgerykey.comescholarship.org

The primary mechanism for all sclerosing agents is to injure the endothelial lining of the target vessel, leading to the eventual transformation of the vessel into a fibrous cord. ijdvl.com However, the molecular pathways and cellular responses elicited can vary significantly between different classes of sclerosants. Detergent sclerosants, like polidocanol and sodium tetradecyl sulfate (B86663) (STS), achieve this by disrupting the cell membrane of endothelial cells. thelegveindoctor.com In contrast, osmotic agents like hypertonic saline work by dehydrating the endothelial cells, while chemical irritants cause direct damage to the vessel wall. thelegveindoctor.comresearchgate.net

In-vitro studies on cultured endothelial cells have shown that exposure to sclerosing solutions activates calcium signaling and nitric oxide pathways, which is followed by cell death. plasticsurgerykey.com The concentration of the sclerosant and the duration of exposure are critical factors that determine the extent of endothelial destruction. plasticsurgerykey.com For instance, studies have demonstrated that cell death occurred within 15 minutes of exposure to 0.3% polidocanol or 0.1% sodium tetradecyl sulfate. plasticsurgerykey.com

A comparative overview of the mechanistic properties of polidocanol and other commonly used sclerosing agents is presented below.

Polidocanol vs. Sodium Tetradecyl Sulfate (STS)

Polidocanol and sodium tetradecyl sulfate (STS) are both detergent sclerosants and share a similar fundamental mechanism of action. thelegveindoctor.com They both possess surfactant properties, allowing their molecules to dissolve into the lipid membrane of endothelial cells, leading to rupture and cell death. thelegveindoctor.com This damage to the endothelium exposes the subendothelial collagen fibers, initiating the process of fibrosis. plasticsurgerykey.com

Despite their similar classification, there are notable differences in their potency and cellular effects. Research indicates that STS is a more potent detergent than polidocanol. cavezzi.it In clinical practice, STS is considered to be approximately two to three times stronger than polidocanol at the same concentration. This difference in potency is reflected in in-vitro studies, where a lower concentration of STS (0.1%) was required to produce an equivalent effect on cell death as a higher concentration of polidocanol (0.3%) within the same timeframe.

The interaction with cellular components also shows some distinctions. While both agents cause endothelial damage, polidocanol is considered less caustic to the skin than STS. nih.gov The primary mechanism for both polidocanol and STS is to induce endothelial damage rather than directly causing thrombus formation associated with platelet aggregation. plasticsurgerykey.com

FeaturePolidocanolSodium Tetradecyl Sulfate (STS)
Sclerosant Class DetergentDetergent
Primary Mechanism Disrupts cell membrane lipids of endothelial cells, leading to cell lysis. thelegveindoctor.compatsnap.comDisrupts cell membrane lipids of endothelial cells, leading to cell lysis. thelegveindoctor.com
Relative Potency Considered less potent than STS. cavezzi.itConsidered 2-3 times more potent than polidocanol at the same concentration.
Endothelial Damage Causes concentration-dependent endothelial cell death. nih.govCauses concentration-dependent endothelial damage. plasticsurgerykey.com
Cellular Pathway Activates cellular calcium signaling and nitric oxide pathways. nih.govscirp.orgBinds to the lipid membrane of the endothelium, inducing an inflammatory reaction. researchgate.net

Polidocanol vs. Hypertonic Saline

The mechanism of action of hypertonic saline, an osmotic agent, is fundamentally different from that of polidocanol. thelegveindoctor.com Hypertonic saline induces sclerosis by causing dehydration of the endothelial cells through osmosis, leading to their destruction. plasticsurgerykey.com This effect is most pronounced at or near the site of injection, as the solution is rapidly diluted by the blood. plasticsurgerykey.com

In contrast, polidocanol, as a detergent, can exert its sclerosing effect for a more considerable distance along the injected vessel. plasticsurgerykey.com One study comparing 23.4% hypertonic saline with 0.5% polidocanol found an equal length of sclerosing effect; however, it was noted that the concentration of hypertonic saline used was significantly more potent than the polidocanol concentration. plasticsurgerykey.com A key differentiator is the patient's experience during administration; hypertonic saline injections are often associated with significant pain and burning sensations. ijdvl.com

FeaturePolidocanolHypertonic Saline
Sclerosant Class DetergentOsmotic Agent
Primary Mechanism Disrupts cell membrane lipids of endothelial cells. thelegveindoctor.compatsnap.comCauses dehydration and destruction of endothelial cells via osmosis. thelegveindoctor.complasticsurgerykey.com
Extent of Action Can be effective for 5 to 10 cm along the vessel. plasticsurgerykey.comGreatest effect is localized at or near the injection site due to rapid dilution. plasticsurgerykey.com
Associated Sensation Generally less painful upon injection. aethoxysklerol-international.comOften causes pain and burning sensations during injection. ijdvl.com

Polidocanol vs. Other Chemical Irritants (e.g., Ethanol (B145695), Glycerine)

Chemical irritants, such as absolute alcohol (ethanol) and glycerine, represent another class of sclerosing agents with a different mechanism of action compared to polidocanol. thelegveindoctor.comresearchgate.net Ethanol, for instance, is a potent sclerosant that causes cytotoxic damage through a combination of protein denaturation, extraction of surface proteins from endothelial cells, and cellular dehydration. researchgate.net This leads to coagulative necrosis and ischemic necrosis via endothelial injury and thrombosis. researchgate.net

While highly effective, the aggressive nature of ethanol means its side effect profile is less favorable when compared to polidocanol. compva.com Polidocanol's detergent action is more targeted towards the endothelial cell membrane, whereas ethanol's effects are more broadly cytotoxic. researchgate.netpatsnap.com Glycerine, another irritant, is also used, particularly for smaller vessels. thelegveindoctor.com

FeaturePolidocanolEthanol
Sclerosant Class DetergentChemical Irritant / Dehydrant
Primary Mechanism Disrupts cell membrane lipids of endothelial cells. thelegveindoctor.compatsnap.comCauses cytotoxic damage via protein denaturation, cell dehydration, and coagulation. researchgate.net
Cellular Target Primarily targets the endothelial cell membrane. frontiersin.orgInduces broad cytotoxic damage and coagulative necrosis. researchgate.net
Relative Causticity Less caustic than ethanol. compva.comMore aggressive and associated with a less favorable side effect profile. compva.com

Preclinical Research and Animal Models

In Vitro Characterization of Polidocanol (B41958) Effects

Polidocanol's mechanism of action at the cellular level is primarily characterized by its properties as a non-ionic surfactant. patsnap.commdpi.com Its primary target is the endothelial cell lining the blood vessels. europeanreview.org The sclerosant effect of Polidocanol is initiated by its interaction with the cell membrane. patsnap.comresearchgate.net As a surfactant, it disrupts the lipid bilayer of the endothelial cell membrane, leading to increased permeability and eventual cellular lysis. patsnap.com This process is concentration-dependent; higher concentrations lead to more significant endothelial disruption and cell death, while lower concentrations may result in cellular injury or activation. europeanreview.orgscirp.org

The interaction between Polidocanol and the cell membrane involves the denaturation of proteins and lipids, which compromises the cell's structural integrity. patsnap.com This damage triggers a cascade of intracellular events. scirp.org Studies have shown that Polidocanol activates cellular calcium signaling and nitric oxide pathways, which precedes cell death. scirp.orgnih.gov The ultimate result is the lysis of endothelial cells. nih.gov Unlike anionic detergents such as sodium tetradecyl sulfate (B86663) (STS), Polidocanol is a non-ionic surfactant that solubilizes membrane proteins but does not cause their denaturation. mdpi.comresearchgate.net It also does not have a destructive effect on plasma-clotting factors. mdpi.com

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated Polidocanol's cytotoxic and anti-angiogenic effects. europeanreview.orgnih.gov In these experiments, Polidocanol was shown to decrease cell viability and inhibit the formation of new vascular structures in a tube formation assay, indicating a strong anti-angiogenic effect. europeanreview.orgnih.gov The ability of Polidocanol to penetrate and disrupt the membrane lipid bilayer was found to be concentration-dependent. soton.ac.uk

Table 1: Summary of In Vitro Effects of Polidocanol

EffectMechanism/ObservationSource
Endothelial Cell DamageActs as a non-ionic surfactant, disrupting the lipid bilayer of the cell membrane, causing increased permeability and cell lysis. patsnap.commdpi.com
Protein InteractionSolubilizes membrane proteins but does not denature them, unlike ionic detergents. mdpi.comresearchgate.net
Intracellular SignalingActivates cellular calcium signaling and nitric oxide pathways, leading to cell death. scirp.orgnih.gov
CytotoxicityExhibits a cytotoxic effect on Human Umbilical Vein Endothelial Cells (HUVECs). europeanreview.orgnih.gov
Anti-AngiogenesisInhibits tube formation in HUVEC assays, demonstrating an anti-angiogenic effect. europeanreview.orgnih.gov

In Vivo Animal Model Studies

Rodent models have been utilized to investigate the systemic effects of Polidocanol following its administration for vascular sclerosis. nih.govresearchgate.net In one key study, Wistar rats were used to analyze the histological changes in lung tissue after a peripheral intravenous injection of 1% Polidocanol foam. nih.govresearchgate.netibict.br This research provides specific insights into the time-dependent effects on the pulmonary system.

Histological analysis of the lungs from Wistar rats that received a peripheral injection of Polidocanol foam revealed significant changes in the pulmonary parenchyma. nih.govresearchgate.net These changes evolved over time, indicating both acute and more chronic inflammatory and fibrotic processes. nih.govresearchgate.net

Alveolar edema, characterized by fluid accumulation in the air sacs of the lungs, was identified as an acute response to the Polidocanol injection. nih.govresearchgate.net This finding was observed exclusively in the group of rats examined 24 hours after the injection. nih.govresearchgate.netibict.br Animal studies have previously indicated that Polidocanol injection could cause severe pulmonary edema. researchgate.netresearchgate.net

Vessel thickening within the pulmonary vasculature was a sub-acute to chronic finding in the rodent model. nih.govresearchgate.net This change was not present at the 24-hour mark but was observed in the groups of rats that were analyzed at 7 days and 28 days post-injection. nih.govresearchgate.netibict.br

The development of interstitial fibrosis, which is the scarring of the lung tissue, was found to be a late-stage consequence in the rat model. nih.govresearchgate.net Fibrosis was not detected in the 24-hour or 7-day groups but was found in the lungs of rats in the 28-day group. nih.govresearchgate.netibict.br

Table 2: Pulmonary Changes in Wistar Rats Post-Polidocanol Injection

Time Post-InjectionAlveolar EdemaVessel ThickeningInterstitial FibrosisSource
24 HoursObserved (P < 0.005)Not ObservedNot Observed nih.govresearchgate.netibict.br
7 DaysNot ObservedObserved (P < 0.001)Not Observed nih.govresearchgate.netibict.br
28 DaysNot ObservedObserved (P < 0.001)Observed (P = 0.006) nih.govresearchgate.netibict.br

Rodent Models for Vascular Sclerosis

Absence of Venous or Arterial Thrombosis

The primary mechanism of action for polidocanol as a sclerosing agent involves endothelial damage, which intentionally provokes the formation of a local thrombus at the injection site. scirp.orgpatsnap.comaethoxysklerol-international.com This localized thrombus is critical for the therapeutic effect, leading to the occlusion and eventual fibrosis of the targeted vessel. scirp.orgaethoxysklerol-international.com Preclinical research, therefore, focuses on the localization of this effect rather than a complete absence of thrombosis. Studies in animal models have not indicated that polidocanol administration results in a systemic absence of venous or arterial thrombosis. The goal of sclerotherapy is to create a well-anchored thrombus confined to the treated vein segment to prevent embolization. plasticsurgerykey.com Research has demonstrated that effective sclerosis leads to a thrombosis that penetrates the vessel wall, ensuring strong fixation. plasticsurgerykey.com

Animal reproduction studies in rats and rabbits did not show adverse developmental effects, and while these studies monitor for broad toxicological outcomes, their primary focus is not typically on the systemic thrombotic profile. bostonscientific.comvarithena.com However, studies in rabbit models have been used to assess complications such as pulmonary embolism following injection, indicating that while thrombosis is the goal, its systemic extension is a safety concern being investigated. nih.gov In vitro models have shown that unlike some other agents, polidocanol does not cause precipitant formation in whole blood, which may relate to the characteristics of the thrombus formed. researchgate.net

Rabbit Models for Sclerosing Agent Effects

The rabbit ear vein model is a frequently utilized system in preclinical studies to assess the efficacy and histological effects of various sclerosing agents, including polidocanol. pagepressjournals.org This model is favored because the marginal dorsal vein of the rabbit ear shares similarities with human reticular veins. pagepressjournals.org

Histopathological examination is a cornerstone of preclinical sclerotherapy research in rabbit models, allowing for the detailed analysis of changes within the vessel wall and surrounding tissues. Following the administration of polidocanol, tissue samples are typically harvested at various time points—such as 1 hour, 24 hours, 7 days, and 45 days—to observe the progression of the sclerosing effect. medscape.com These examinations, often using Hematoxylin and Eosin (H&E) staining, assess key parameters including inflammation, vascular proliferation, the extent of luminal occlusion, and the development of fibrosis. medscape.com

In an experimental study comparing different sclerosing agents in Javan rabbits, the histopathological picture after polidocanol injection showed a clear evolution over time. medscape.com At 7 days post-injection, there was evidence of inflammatory cells, vascular proliferation, significant narrowing of the vein lumen, and fibrosis. medscape.com By day 45, the inflammatory response had subsided, but vascular proliferation, lumen narrowing, and fibrosis remained, indicating a persistent sclerotic effect. medscape.com

The inflammatory response and subsequent vascular proliferation are critical components of the sclerosing process initiated by polidocanol. In a comparative study using a rabbit model, the degree of inflammation induced by polidocanol was observed at 24 hours, 7 days, and 45 days post-injection. medscape.com When compared to other agents like glycerol (B35011) and hypertonic saline, polidocanol induced the lowest average degree of inflammation (p=0.013) and the lowest mean vascular proliferation (p=0.004). medscape.com

Despite these differences in the mean scores, the study noted that there were no statistically significant differences in the degrees of inflammation or proliferation at the various observation intervals within the polidocanol group itself. medscape.com However, a significant positive correlation was established between inflammation, vascular proliferation, and fibrosis across all tested sclerosing agents (p<0.005), highlighting the interconnectedness of these processes in achieving effective sclerosis. medscape.com

Histopathological ParameterPolidocanol Group Findingsp-value (vs. other agents)
Average Degree of Inflammation Smallest average degree0.013
Mean Vascular Proliferation Smallest mean proliferation0.004

This table presents comparative data on inflammation and vascular proliferation in a rabbit model. Data sourced from an experimental study comparing polidocanol with glycerol and hypertonic saline. medscape.com

The ultimate goal of sclerotherapy is the narrowing and fibrotic occlusion of the target vein. Rabbit ear vein models allow for the quantification of these outcomes. In one study, polidocanol demonstrated significant effects on lumen narrowing, with the greatest average narrowing observed in the polidocanol group compared to saline and glycerol groups. medscape.com Specifically, significant narrowing of 76–100% was observed at 7 days and 45 days post-injection with polidocanol. medscape.com

Fibrosis, the final stage of the sclerotic process where the vessel is replaced by connective tissue, was also documented. In the polidocanol group, fibrosis was noted to occur at the 7-day and 45-day time points. medscape.com While the average degree of fibrosis induced by polidocanol was smaller than that of glycerol, the presence of fibrosis at later time points confirms its efficacy in achieving long-term vessel occlusion. medscape.com

Time PointLumen Narrowing (%) with PolidocanolFibrosis with Polidocanol
7 Days 76-100%Present
45 Days 76-100%Present

This table summarizes the findings on lumen narrowing and fibrosis in the rabbit ear vein model following polidocanol administration. medscape.com

Inflammation and Vascular Proliferation Analysis

Rat Dorsal Skin Flap Models for Chemical Delay

Rat dorsal skin flap models are employed to investigate methods of improving flap survival, a significant challenge in reconstructive surgery. The "delay phenomenon" is a technique where blood flow is intentionally interrupted to precondition the flap to ischemia, thereby improving its survival. Polidocanol has been studied in this context as a means of inducing a "chemical delay". scirp.org The concept is that by injecting a sclerosing agent like polidocanol around the periphery of a proposed flap, the blood flow is interrupted, which renders the flap ischemic and initiates the delay phenomenon without the need for an initial surgical procedure. scirp.org

In a study using a rat dorsal flap model, polidocanol was injected around the flap's periphery. scirp.org The results showed that this chemical delay significantly improved the mean viable flap area compared to control flaps without any delay procedure (71.8% vs. 52.1%, p < 0.001). scirp.org The survival benefit was found to be equivalent to that of traditional surgical delay. scirp.org

The mechanism behind polidocanol-induced chemical delay is the targeted destruction of the blood vessels within the skin. A preliminary histopathologic study in rats confirmed that injections of polidocanol resulted in the destruction of intradermal vessels. scirp.org This sclerosing effect was localized, with the affected area limited to approximately 0.1 cm beyond the site of injection. scirp.org This precise destruction of the local vasculature is what interrupts the blood supply and triggers the beneficial ischemic preconditioning of the delay phenomenon. scirp.org

Localized Sclerosis Area

Preclinical investigations in animal models have sought to determine the extent of tissue effects following polidocanol administration. In a study utilizing a rat dorsal skin flap model, the injection of polidocanol as a sclerosing agent resulted in a well-defined and limited area of sclerosis. Histopathological analysis of tissue samples from the injection area demonstrated destruction of intradermal vessels. The area affected by this sclerosis was confined, extending approximately 0.1 cm beyond the site of injection nih.gov. This finding suggests a localized and predictable tissue response at the microscopic level.

Flap Survival Benefits

Polidocanol has been investigated for its potential to improve the survival of skin flaps in preclinical settings, a concept known as chemical delay. The principle involves inducing a state of controlled ischemia to precondition the flap to survive on a more limited blood supply.

In a study on rats with dorsal skin flaps, the effects of chemical delay with polidocanol were compared to surgical delay and a control group with no delay procedure. The results demonstrated a significant benefit in flap viability for the groups receiving either surgical or chemical delay compared to the control group. nih.gov The mean viable flap area in the control group (no delay) was 52.1%. In contrast, the surgical delay group showed a mean viable flap area of 64.8%, and the chemical delay group using polidocanol achieved a mean viable flap area of 71.8%. nih.gov Statistically, the difference in viable flap area between both delay groups and the no-delay group was highly significant. Notably, there was no statistically significant difference in the mean viable flap areas between the surgical and chemical delay groups, indicating that polidocanol injection provides a flap survival benefit comparable to the more invasive surgical delay procedure. nih.gov

Table 1: Comparison of Mean Viable Flap Areas in a Rat Dorsal Flap Model

Treatment Group Mean Viable Flap Area (%) Range of Viable Flap Area (%)
Group 1: No Delay 52.1 ± 4.38 44.0 - 58.2
Group 2: Surgical Delay 64.8 ± 8.92 57.2 - 89.2
Group 3: Chemical Delay (Polidocanol) 71.8 ± 5.18 64.0 - 84.0

Data sourced from a study on the effects of polidocanol on the survival of rat dorsal skin flaps. nih.gov

Modeling of Foam Stability in Various Formulations

The efficacy of polidocanol when used as a foam sclerosing agent is intrinsically linked to the physical properties of the foam, primarily its stability and bubble size distribution. Preclinical modeling has been crucial in understanding how different formulation parameters affect these characteristics.

Foam stability is often quantified by its foam half-time (FHT), which is the time it takes for half of the liquid to drain from the foam. Studies have shown that the concentration of polidocanol is a key determinant of foam stability. An investigation into various parameters of foam creation found that the FHT for 1% polidocanol foam ranged from 115 to 157 seconds, while 3% polidocanol foam had a longer FHT of 143 to 192 seconds researchgate.net. This indicates that higher concentrations of the sclerosant produce more stable foam.

Table 2: Effect of Polidocanol Concentration on Foam Half-Time (FHT)

Polidocanol (POL) Concentration Foam Half-Time (FHT) Range (seconds)
1% 115 - 157
3% 143 - 192

Data from a study investigating parameters affecting foam stability. researchgate.net

The bubble size within the foam is another critical factor. Smaller, more uniform bubbles are generally considered more effective. Research has shown that bubble size increases as the foam ages. For instance, 1% polidocanol foam had a mean bubble size of 71 µm immediately after creation (t=0 seconds), which increased to 102 µm at 30 seconds and 121 µm at 60 seconds when kept in a syringe researchgate.net.

Table 3: Change in Mean Bubble Size of 1% Polidocanol Foam Over Time

Time After Creation (seconds) Mean Bubble Size (µm)
0 71 ± 9
30 102 ± 12
60 121 ± 20

Data from a study on the properties of foam used for sclerotherapy. researchgate.net

The composition of the gas mixed with the polidocanol solution also significantly impacts foam stability. Commercially prepared polidocanol endovenous microfoam (PEM) has been compared to physician-compounded foams (PCF) made with different gases. In laboratory tests, foams made with carbon dioxide (CO2) were found to be the least stable, while those made with room air or mixtures of oxygen and carbon dioxide (O2:CO2) showed intermediate or better stability. nih.govsoton.ac.uk PEM, which contains a specific O2:CO2 gas mixture, was found to have a slower degradation rate and longer dwell time compared to PCFs made with room air or various O2:CO2 combinations. nih.govucl.ac.uk

Other factors, such as the liquid-to-air ratio, the number of pumping cycles during preparation, syringe size, and the caliber of the injection needle, have also been modeled. researchgate.netsci-hub.se While some of these parameters have a limited effect on FHT, the needle caliber can influence stability, with very thin needles potentially producing less stable foam sci-hub.se. The addition of substances like hyaluronic acid has also been explored to potentially enhance foam stability nih.gov.

Clinical Research and Efficacy Studies

Efficacy in Venous Pathologies

Polidocanol (B41958) has proven to be a versatile and effective treatment for a range of venous pathologies, with a particularly strong evidence base for its use in varicose veins.

Polidocanol sclerotherapy is a well-established and effective treatment for varicose veins, including telangiectasias, reticular veins, and incompetent great saphenous veins (GSV). scirp.orgclinicaltrials.govclinicaltrialsarena.comoup.com The introduction of polidocanol foam has been a significant development, with numerous studies demonstrating its superiority over liquid polidocanol. nih.govscirp.orgphlebolymphology.org

Ultrasound-guided foam sclerotherapy (UGFS) is now a common technique, allowing for the precise treatment of larger veins. phlebolymphology.org Clinical trials have consistently shown that polidocanol is effective in closing treated veins, relieving symptoms, and improving the appearance of the legs. centerwatch.comnih.gov

Key findings from efficacy studies include:

High Success Rates: In a study of 338 patients with varicose veins, polidocanol foam achieved a treatment success rate of 96% at 12 weeks and 95% at 26 weeks. scirp.orgnih.gov

Superiority of Foam: A controlled clinical trial where patients acted as their own controls found that foam achieved complete sclerosis in 94.4% of cases at 90 days, compared to 53% for liquid polidocanol. nih.gov

Long-Term Efficacy: A five-year follow-up of a clinical trial comparing UGFS with polidocanol foam to surgery for GSV varicose veins found a higher recurrence rate with foam, but these recurrences were easily managed with re-injection. scirp.orgphlebolymphology.org

Symptom and Appearance Improvement: A randomized, placebo-controlled study (VANISH-2) showed that patients treated with polidocanol injectable foam had a clinically meaningful improvement in symptoms and appearance. clinicaltrialsarena.com Specifically, patients reported significant improvements in symptoms like heaviness, achiness, swelling, throbbing, and itching. nih.gov

The table below summarizes findings from a selection of clinical trials on the efficacy of polidocanol for varicose veins.

Study/Trial Polidocanol Formulation Comparison Group Primary Endpoint/Key Finding Success/Efficacy Rate Citation
VANISH-2Injectable Foam (0.5%, 1.0%)PlaceboImprovement in patient-reported symptoms (VVSymQ® score)Statistically significant improvement over placebo clinicaltrialsarena.com
Phase III TrialFoamLiquid Sclerosant & PlaceboTreatment success (vein closure)96% at 12 weeks, 95% at 26 weeks scirp.orgnih.gov
Controlled Clinical TrialFoamLiquid PolidocanolComplete sclerosis at 90 daysFoam: 94.4%, Liquid: 53% nih.gov
5-Year Follow-up TrialFoam (UGFS)Open SurgeryAnatomic success (absence of reflux and occlusion)Foam: 64%, Surgery: 96% scirp.org
Retrospective Study0.5% LiquidN/AImprovement in varicose veins80-85% improvement after an average of 3 sessions oup.com
Comparative Efficacy with Other Treatments (e.g., Surgery, Thermal Ablation, Sodium Tetradecyl Sulfate)

Venous Malformations (VMs) and Hemangiomas (HMs)

A key measure of success in treating VMs and HMs is the reduction in lesion size.

Venous Malformations: A meta-analysis defined effective treatment as a lesion reduction of more than 50%. nih.gov In a study using polidocanol microfoam for VMs, the treatment was deemed beneficial in 92% of cases based on size reduction; among responders, 15 of 46 patients had at least a 50% reduction, while 18 experienced disappearance of the malformation. nih.gov When used in a combination foam with bleomycin, a mean lesion volume reduction of 84.6% was observed. samev-dz.com

Hemangiomas: In a study on hemangiomas of the head and neck, 12 out of 40 patients (30%) showed complete regression, and 15 patients (37.5%) experienced regression to half the original size. researchgate.net

For patients experiencing pain from VMs, polidocanol sclerotherapy offers significant relief. In one study of 31 patients with painful VMs, 89.7% experienced an improvement in pain. nih.gov Another study involving 39 patients with pain reported complete pain resolution in 25 individuals and pain reduction in 14. nih.gov Similarly, a separate study of 29 patients with painful VMs found that the condition was in remission for 12 patients and improved for 14 following treatment. mdpi.comresearchgate.net One study documented a significant improvement in the mean pain score, which decreased from 6.6 before treatment to 2.4 after treatment. researchgate.net

Hemangiomas: For hemangiomas of the head and neck, one study found that 67.5% of patients achieved acceptable results, defined as either complete or partial regression of the lesion. researchgate.net

Overall Efficacy of Polidocanol for Venous Malformations & Hemangiomas
ConditionEfficacy/Response RateMetricSource
Venous Malformations (General)89%>50% lesion reduction (Meta-analysis) nih.govresearchgate.netnih.gov
Venous Malformations (Oral)100%Complete or partial response spandidos-publications.com
Venous Malformations (Oropharyngeal)87.5%Efficacy rate spandidos-publications.com
Venous Malformations (with Bleomycin)94.6%Excellent and good response rate samev-dz.com
Hemangiomas (Head & Neck)67.5%Acceptable results (complete or partial regression) researchgate.net
Pain Resolution and Reduction

Esophageal and Gastric Varices

Polidocanol is utilized in sclerotherapy for the management of esophageal and gastric varices, conditions often arising from portal hypertension. clinicaltrials.euresearchgate.net Endoscopic injection sclerotherapy with polidocanol is a treatment aimed at controlling acute bleeding, reducing re-bleeding rates, and eradicating the varices. scirp.orgscirp.org The mechanism involves both intravascular and paravascular injection, which leads to the fibrosis of the submucosal tissue in the lower esophagus, thereby diminishing the recurrence of varices. scirp.orgscirp.org

Clinical studies have compared the efficacy of polidocanol with other treatment modalities. In a prospective randomized trial comparing polidocanol with ethanolamine (B43304) oleate (B1233923) for the eradication of esophageal varices in 50 cirrhotic patients, eradication was achieved in 64.1% of patients in the polidocanol group versus 81% in the ethanolamine oleate group. nih.gov However, a significant difference was noted in the rate of rebleeding, with 18 episodes in the polidocanol group compared to 4 in the ethanolamine group. nih.gov

Another study compared polidocanol sclerotherapy to endoscopic variceal ligation (EVL). A 2017 prospective study concluded that both treatments are safe and effective for esophageal varices, with no significant difference in mortality rates. scirp.orgscirp.org Similarly, a study involving 73 patients with extrahepatic portal venous obstruction found that 3% polidocanol and ligation were equally effective in achieving variceal eradication (91.7% and 94.6%, respectively). regulations.gov However, ligation required fewer sessions and a shorter time to achieve eradication. regulations.gov

Combination therapies have also been investigated. A prospective study evaluated the treatment of acutely bleeding esophageal varices with either polidocanol alone or a combination of cyanoacrylate and polidocanol. nih.gov In this study of 112 patients, acute hemostasis was achieved in all cases, with 60.7% treated with polidocanol alone and 39.3% with the combination therapy. nih.gov The study concluded that both methods are effective in controlling bleeding, with the underlying liver disease being the primary determinant of long-term mortality. nih.gov In the context of gastric varices, polidocanol foam has been used as a sclerosant in balloon-occluded retrograde transvenous obliteration (BRTO), proving to be a safe and effective minimally-invasive procedure. researchgate.netdirjournal.org

Table 1: Comparative Efficacy of Polidocanol in Esophageal Varices

ComparisonStudy PopulationPolidocanol Group OutcomeComparator Group OutcomeKey FindingCitation
Polidocanol vs. Ethanolamine Oleate50 cirrhotic patients64.1% variceal eradication rate; 18 rebleeding episodes81% variceal eradication rate; 4 rebleeding episodesEthanolamine oleate was superior in preventing recurrent bleeding. nih.gov
Polidocanol vs. Endoscopic Variceal Ligation (EVL)73 patients with extrahepatic portal venous obstruction91.7% variceal eradication94.6% variceal eradicationBoth were equally effective, but ligation was faster. regulations.gov
Polidocanol alone vs. Polidocanol + Cyanoacrylate112 patients with acute bleedingEffective in acute hemostasisEffective in acute hemostasisBoth treatments were effective in controlling acute bleeding. nih.gov

Internal Hemorrhoids

Polidocanol sclerotherapy is a recognized office-based procedure for treating internal hemorrhoids, particularly grades I, II, and III. wjgnet.comclinicaltrials.gov The injection of the sclerosant causes an inflammatory reaction, leading to sclerosis of the submucosal tissue, vascular occlusion, and subsequent atrophy and fibrosis of the hemorrhoidal tissue. nih.govwjgnet.com

Foam Polidocanol vs. Liquid Polidocanol

The foam formulation of polidocanol has gained prominence over the liquid form in hemorrhoidal sclerotherapy. wjgnet.comwindows.net The foam displaces blood more effectively, allowing for better contact between the sclerosant and the vessel endothelium. wjgnet.com This increased efficiency permits the use of lower volumes and concentrations of the drug without compromising outcomes. wjgnet.comresearchgate.net

A multicenter, randomized, controlled trial involving 130 patients with first-grade hemorrhoidal disease directly compared 3% polidocanol foam with its liquid counterpart. researchgate.net The primary endpoint, cessation of bleeding after one session, was achieved in significantly more patients in the foam group (88%) compared to the liquid group (69%). researchgate.net Another comparative study on grade II and III hemorrhoids found that while both foam and liquid polidocanol had high success rates in stopping bleeding (100% for foam, over 95% for liquid), the amount of sclerosant required was significantly less in the foam group. zenodo.org A clinical trial is also underway to compare flexible endoscopic polidocanol liquid and foam sclerotherapy specifically in cirrhotic patients with bleeding internal hemorrhoids, hypothesizing that the foam formulation is more effective. clinicaltrials.gov

Table 2: Foam vs. Liquid Polidocanol for Internal Hemorrhoids

Study FocusFoam Polidocanol OutcomeLiquid Polidocanol OutcomeKey FindingCitation
First-grade hemorrhoids88% of patients successfully treated after one session69% of patients successfully treated after one sessionFoam is significantly more effective for stopping bleeding in a single session. researchgate.net
Grade II & III hemorrhoids100% success in stopping bleeding; less sclerosant volume needed>95% success in stopping bleeding; more sclerosant volume neededFoam requires a significantly lower volume of sclerosant for equal efficacy. zenodo.org
Combination Therapies (e.g., Sclerobanding)

A novel combination therapy, termed "sclerobanding," which integrates rubber band ligation (RBL) with polidocanol foam sclerotherapy, has shown promising results. windows.netnih.gov This technique involves the injection of polidocanol foam above the ligated hemorrhoidal nodule. sclerobanding.com The foam is thought to enhance fibrosis and reduce the risk of band slippage and bleeding, while the band may localize the effect of the foam. sclerobanding.com

A prospective, multicenter, randomized study, known as the EFSB trial, compared endoscopic polidocanol foam sclerobanding (EFSB) with endoscopic rubber band ligation (ERBL) alone in 195 patients with grade II-III internal hemorrhoids. nih.govresearchgate.net The results at the 12-month follow-up demonstrated a significantly lower recurrence rate of prolapse in the EFSB group (11.2%) compared to the ERBL group (21.6%). nih.govresearchgate.netscienceopen.com Patients in the EFSB group also reported significantly lower Hemorrhoid Severity Scores (HSS) at 8 weeks and 12 months, indicating better symptom relief. researchgate.netscienceopen.com Furthermore, the combination therapy was associated with reduced post-procedural pain. nih.govwjgnet.comnih.gov

Table 3: Efficacy of Endoscopic Polidocanol Foam Sclerobanding (EFSB) vs. ERBL

Outcome ParameterEFSB GroupERBL GroupP-valueCitation
Prolapse Recurrence Rate (12 months)11.2%21.6%0.038 nih.govresearchgate.netscienceopen.com
Hemorrhoid Severity Score (8 weeks)4.0 (median)5.0 (median)0.003 researchgate.net
Hemorrhoid Severity Score (12 months)2.0 (median)3.0 (median)&lt;0.001 nih.govresearchgate.net

Pelvic Congestion Syndrome

Endovascular embolization is a primary treatment for Pelvic Congestion Syndrome (PCS), a condition characterized by chronic pelvic pain due to pelvic varicosities. turkishjournalofvascularsurgery.orgbibliomed.org Polidocanol foam is often used as a sclerosing agent in conjunction with mechanical devices like coils or vascular plugs to occlude the incompetent veins. turkishjournalofvascularsurgery.orgcoxcollege.edu

Comparison with Vascular Plugs Alone

The efficacy of adding polidocanol foam to mechanical occlusion has been the subject of clinical investigation. A comparative, prospective, two-center study enrolled 50 women with PCS, randomizing them to receive either vascular plugs (VP) alone or vascular plugs combined with polidocanol foam (VPPF). nih.govnih.gov The study found that at the one-year follow-up, there was no significant difference in clinical success between the two groups. nih.govnih.gov However, the use of polidocanol foam was associated with a lower number of required devices (an average of 2 in the VPPF group vs. 4 in the VP group). nih.govnih.gov This benefit came at the cost of significantly longer fluoroscopy times and higher radiation doses for the VPPF group. nih.govnih.gov

Table 4: Vascular Plugs (VP) vs. VP + Polidocanol Foam (VPPF) for PCS

ParameterVP Alone Group (n=25)VPPF Group (n=25)Key FindingCitation
Clinical Success (1-year)No significant differenceNo significant differenceAdding polidocanol did not change the clinical outcome. nih.govnih.gov
Mean Devices per Case4 ± 1.12 ± 0.31VPPF group required significantly fewer devices. nih.govnih.gov
Mean Fluoroscopy Time25.4 min ± 742.8 min ± 14.2VPPF group had significantly longer fluoroscopy time. nih.govnih.gov
Clinical Outcome Parameters (e.g., Pain Relief)

Table 5: Clinical Outcomes of Embolization for Pelvic Congestion Syndrome

StudyClinical Outcome AssessedResultCitation
VP vs. VPPF Comparative StudyOverall Pain Relief90% of patients experienced pain relief. nih.govnih.gov
Abdominal Pain Relief (VAS)88% of patients showed improvement. nih.gov
Dyspareunia Relief (VAS)96% of patients showed improvement. nih.gov
Retrospective Foam Sclerotherapy StudyPelvic Pain ComplaintReduced from 95% of patients pre-procedure to 30% post-procedure. scielo.br

Efficacy in Non-Vascular Conditions (Off-Label Uses)

Hydatid Cysts (Hepatic, Splenic, Kidney, Muscle)

Polidocanol has been investigated as a scolicidal agent and to augment the effects of other agents in the percutaneous treatment of hydatid cysts in various organs. scirp.orgajronline.org The aim is to destroy the cyst's germinative membrane and prevent recurrence. ajronline.orgturkjgastroenterol.org

One technique, known as the Örmeci technique, involves the injection of pure alcohol and polidocanol into the cyst. turkjgastroenterol.orgturkjgastroenterol.org This method has been used for hydatid cysts in the liver, spleen, and muscles. scirp.orgdergipark.org.tr A study on splenic hydatid disease treated with this technique reported a high success rate, with all but one of the 22 patients followed being successfully treated. turkjgastroenterol.org Another study involving 16 muscle hydatid cysts treated with the Örmeci technique showed a 93.75% cure rate. dergipark.org.tr

A modified PAIR (Puncture, Aspiration, Injection, Re-aspiration) technique has also been evaluated for splenic hydatid cysts. This involves a single-session sclerotherapy with a mixture of alcohol and polidocanol, followed by an injection of albendazole. nih.govbjbms.org In a study of eight patients with ten splenic hydatid cysts, this modified PAIR technique was successful in all cases for devisceration of the cysts. nih.gov Five of the ten cysts disappeared completely during the follow-up period, and all cysts smaller than 50 mm in diameter resolved. bjbms.org

In vitro studies have also been conducted to assess the effect of various agents on the integrity of hydatid cyst membranes. While agents commonly used in clinical practice did not show significant dissolution of the membranes, sodium hypochlorite (B82951) solutions were found to completely melt them. ajronline.org This suggests a potential area for future research in optimizing the chemical destruction of these cysts.

It is reported that polidocanol was first used as a sclerosing agent for hepatic and renal cysts in 1990. scirp.org Studies suggest that percutaneous drainage combined with polidocanol sclerosis is a simple and low-cost alternative to surgical treatment for congenital "true" splenic cysts. scirp.orgresearchgate.net

Aneurysm and Bone Cysts

Sclerotherapy with polidocanol has emerged as a promising, minimally invasive treatment for aneurysmal bone cysts (ABCs), demonstrating high efficacy and a low rate of complications. nih.govnih.govactaorthop.org This method acts by damaging the endothelium of the blood vessels within the cyst, initiating a coagulation cascade that leads to thrombosis. nih.govorthopaper.com

Multiple studies have reported high success rates with polidocanol sclerotherapy for ABCs. A retrospective analysis of 38 consecutive patients showed that all but one cyst healed after a median of four injections. nih.gov Another study of 70 patients with primary ABCs reported a successful healing rate of 83% after one or more injections. nih.govuniversiteitleiden.nl Similarly, a prospective study of 43 patients found satisfactory clinical and radiographic outcomes. actaorthop.org In a study of 19 patients, ossification was complete in 78.94% of cases. orthopaper.com

The following table summarizes the findings of several key studies on the efficacy of polidocanol sclerotherapy in treating aneurysmal bone cysts:

Efficacy of Polidocanol Sclerotherapy in Aneurysmal Bone Cysts
Study Number of Patients Healing/Success Rate Key Findings
Retrospective Analysis nih.gov 38 97% All but one cyst healed; median of 4 injections.
Single-Center Retrospective Study nih.govuniversiteitleiden.nl 70 83% Successful healing after one or more injections.
Prospective Study actaorthop.org 43 - Satisfactory clinical and radiographic outcomes.
Study of 19 Patients orthopaper.com 19 78.94% complete ossification Satisfactory clinical and functional outcomes.

Digital Myxoid Cysts and Postoperative Lymphatic Cysts

Polidocanol sclerotherapy has been identified as an effective and well-tolerated treatment for both digital myxoid cysts and postoperative lymphatic cysts. scirp.org

For digital myxoid cysts , which are benign swellings on the fingers or toes, polidocanol offers a minimally invasive option with high cure rates and low recurrence. clinicaltrials.govactasdermo.orgnih.gov A study of 15 digital myxoid cysts treated with polidocanol showed that 8 cysts resolved completely after the first injection, and 5 of the remaining 6 that showed improvement resolved after a second injection. actasdermo.org In another study of 63 patients, 77.8% experienced complete resolution by 12 weeks. nih.gov

Regarding postoperative lymphatic cysts (lymphoceles) , which can form after lymph node surgery, polidocanol foam sclerotherapy has been shown to be a new and effective treatment. nih.govthieme-connect.com A retrospective analysis of 33 patients with postoperative lymphoceles compared polidocanol foam sclerotherapy with drainage alone. The results indicated that lymphorrhea resolved significantly faster in the group treated with polidocanol (median of 4 days) compared to the drainage-only group (median of 31 days). nih.gov The use of polidocanol foam is considered effective, simple, safe, and has a good cost-benefit profile. scielo.br

The following table presents data from studies on the efficacy of polidocanol in treating these cystic conditions:

Efficacy of Polidocanol in Digital Myxoid and Postoperative Lymphatic Cysts
Condition Study Number of Patients/Cysts Efficacy
Digital Myxoid Cysts Descriptive Study actasdermo.org 15 cysts 13 of 15 cysts resolved after one or two injections.
Digital Myxoid Cysts Sclerotherapy Study nih.gov 63 patients 77.8% complete resolution by 12 weeks.
Postoperative Lymphatic Cysts Retrospective Analysis nih.gov 12 patients (polidocanol group) Median resolution time of 4 days.

Chronic Tendinopathy (e.g., Achilles Tendinitis)

Polidocanol has been investigated as a treatment for chronic tendinopathies, particularly Achilles tendinopathy, with the goal of reducing pain and targeting the associated neovascularization. scirp.orgphysio-pedia.com However, research findings on its efficacy have been inconsistent. nih.gov

The rationale for using polidocanol in tendinopathy is that the substance can disrupt the neovessels and accompanying nerve structures that are thought to contribute to chronic pain. physio-pedia.combmj.com

Several studies have shown promising results. A double-blind randomized controlled trial involving 20 patients with chronic painful mid-portion Achilles tendinopathy found that injections of polidocanol significantly reduced tendon pain during activity for 5 out of 10 patients in the treatment group, with no patients in the control group reporting satisfaction. nih.govresearchgate.net After the study, cross-over and additional treatments with polidocanol resulted in 19 out of 20 patients being satisfied. nih.gov A 2-year follow-up of 42 patients treated with polidocanol injections showed that 38 were satisfied with the results, with a significant reduction in pain scores and tendon thickness. nih.gov

Conversely, other studies have reported less favorable outcomes. A randomized controlled trial with 48 patients found no significant difference in pain reduction during walking between the polidocanol group and a placebo group at a 6-month follow-up. nih.gov Another retrospective study on 53 tendons reported that on short-term follow-up, 44% of patients experienced less pain, while 42% had the same amount of pain, and 14% had more pain. mdpi.com

A pilot study also explored the topical application of polidocanol gel combined with static stretching for tendinopathies. In a group of 39 patients, 22 showed clinical improvement over 6 months. nih.gov

The following table summarizes the varied findings on the efficacy of polidocanol for chronic tendinopathy:

Efficacy of Polidocanol in Chronic Tendinopathy
Study Type Number of Patients/Tendons Key Findings
Double-Blind Randomized Controlled Trial nih.gov 20 patients Significant pain reduction in the polidocanol group.
2-Year Follow-up Study nih.gov 42 tendons 38 patients satisfied, with significant reduction in pain and tendon thickness.
Randomized Controlled Trial nih.gov 48 patients No significant difference in pain reduction compared to placebo.
Retrospective Study mdpi.com 53 tendons Mixed results, with only 44% experiencing less pain in the short term.
Pilot Study (Topical Application) nih.gov 39 patients 22 patients showed clinical improvement.

Gastrointestinal Bleeding Management

Endoscopic injection sclerotherapy using polidocanol has been a treatment for gastrointestinal bleeding, particularly from esophageal varices and non-variceal upper gastrointestinal bleeding (NVUGIB). scirp.orgnih.govmedscape.com

For esophageal variceal bleeding, polidocanol injection can control acute bleeding, reduce re-bleeding rates, and prolong survival time. scirp.org It works by causing fibrosis of the submucosal tissue, which helps to eradicate varices and collateral vessels. scirp.org

In the context of NVUGIB, such as bleeding from peptic ulcers, polidocanol has been compared to other agents like thrombin. nih.gove-ce.org A comparative study involving 82 patients with bleeding from duodenal, gastric, or anastomotic ulcers found that polidocanol achieved primary control of hemostasis in 90% of cases with spurting vessels, while thrombin was successful in 86.6% of cases. nih.gov Definitive hemostasis was achieved in 80% of patients in both groups, with no statistically significant difference between the two agents. nih.gov For non-bleeding visible vessels, polidocanol prevented rebleeding in 90.9% of cases. nih.gov

Polidocanol has also been used in foam form for the treatment of gastric varices through a procedure called balloon-occluded retrograde transvenous obliteration (BRTO). A study comparing polidocanol foam to liquid ethanolamine oleate found that polidocanol foam required a significantly lower volume and resulted in fewer severe reactions. ajronline.org

The following table provides an overview of the efficacy of polidocanol in managing gastrointestinal bleeding based on a comparative study:

Efficacy of Polidocanol in Non-Variceal Upper Gastrointestinal Bleeding
Bleeding Characteristic Polidocanol Efficacy
Primary Hemostasis (Spurting Vessels) nih.gov 90%
Definitive Hemostasis nih.gov 80%
Prevention of Rebleeding (Non-bleeding Visible Vessel) nih.gov 90.9%

Simple Renal Cysts

Polidocanol has emerged as a safe and effective sclerosing agent for the treatment of simple renal cysts. nih.gov Clinical studies indicate that percutaneous sclerotherapy utilizing polidocanol is a minimally invasive and effective therapeutic choice for symptomatic simple renal cysts, demonstrating comparable efficacy to more invasive procedures like laparoscopic deroofing but with lower morbidity and shorter hospital stays. nih.gov

Research comparing polidocanol with ethanol (B145695), another common sclerosing agent, has shown polidocanol to be superior in terms of clinical results. nih.gov A meta-analysis of twelve randomized controlled trials involving 1,032 patients (533 treated with polidocanol and 499 with ethanol) concluded that polidocanol sclerotherapy is more effective and safer than traditional ethanol sclerotherapy for simple renal cysts, with fewer associated complications.

One comparative study involving 65 simple renal cysts treated either with 3% polidocanol or 99% ethanol found a significantly higher success rate in the polidocanol group. nih.govresearchgate.net A successful outcome, defined as a reduction of 50% or more in cyst diameter, was achieved in 90% of patients treated with polidocanol, compared to 61% in the ethanol group over a median follow-up of about 22-24 months. nih.govresearchgate.net The failure rate for polidocanol was also significantly lower at 3%, versus 33% for ethanol. nih.govresearchgate.net

Another study focusing on 3% polidocanol in 15 patients with simple renal cysts reported a 93% efficacy rate. nih.govkarger.comkarger.com In this study, fourteen of the cysts disappeared completely with no recurrence after one year. nih.govkarger.comkarger.com The average reduction rates of the renal cysts were 61% at one month, 83% at three months, 89% at six months, and 90% at twelve months post-treatment. karger.com

Table 1: Efficacy of Polidocanol Sclerotherapy in Simple Renal Cysts

Radio-Induced Dermatitis (Reducing Incidence and Severity)

Polidocanol is a component of topical formulations used to prevent and manage radio-induced dermatitis, one of the most common side effects of radiation therapy. researchgate.netnih.gov It is typically combined with other ingredients, such as urea (B33335) and hyaluronic acid, in hydrating lotions. researchgate.netnih.govnih.gov The antipruritic properties of polidocanol may contribute to its effectiveness in these preparations. mdpi.com

A prospective observational study involving 98 breast cancer patients investigated the effectiveness of "intensive use" of a lotion containing 3% urea, polidocanol, and hyaluronic acid. researchgate.netnih.gov Patients applied the lotion two to three weeks before starting radiotherapy. nih.gov The study compared the outcomes to a control group of 174 patients who used standard skin-support measures. nih.gov

Table 2: Efficacy of Polidocanol-Containing Cream in Radio-Induced Dermatitis

Safety, Tolerability, and Adverse Events in Clinical Practice

Observed Adverse Events and Their Severity

Adverse events following polidocanol (B41958) administration can be broadly categorized into localized injection site reactions, systemic effects, and more severe complications. scirp.orgnih.gov The majority of side effects are minor and transient. phlebolymphology.org

Local reactions at the injection site are the most common adverse events associated with polidocanol sclerotherapy. mayoclinic.orgfda.gov These reactions are generally mild and resolve on their own. fda.gov

Pain and Redness: Pain at the injection site, either during or after the procedure, is a common occurrence but is often mild and can last for a few hours. scirp.orgbostonscientific.com Redness, swelling, and tenderness at the injection site are also frequently reported. mayoclinic.org Foam formulations may be associated with more pain than liquid ones. plasticsurgerykey.com

Hyperpigmentation: Post-sclerotherapy hyperpigmentation, appearing as brown or dark staining of the skin along the treated vessel, is a frequent side effect. nih.govnih.gov The incidence rate varies widely, from as low as 2% to as high as 73%, depending on the vein type and polidocanol concentration. nih.govresearchgate.net Higher concentrations of polidocanol are associated with an increased incidence of hyperpigmentation. nih.govunibe.ch While most cases resolve spontaneously within a year, persistent hyperpigmentation (lasting over a year) has been reported in up to 17.5% of cases. plasticsurgerykey.comnih.gov

Thrombus Formation: The intended mechanism of polidocanol involves damaging the vein wall to induce thrombus formation, leading to the eventual fibrosis and occlusion of the vessel. scirp.orgnih.gov Localized thrombus formation is therefore an expected outcome. oup.com However, this can sometimes manifest as superficial thrombophlebitis, an inflammation of the vein near the skin's surface, which occurred in 5.4% of patients in one study. bostonscientific.comresearchgate.net

Induration and Scarring: Induration, or the hardening of tissue, can occur at the treatment site. In most cases, this resolves over time. Scarring is a less common event. mayoclinic.org

Table 1: Incidence of Hyperpigmentation with Polidocanol Sclerotherapy

Vein Type Polidocanol Concentration Form Incidence Range Citation
Telangiectasias & Reticular Veins 0.25% Liquid & Foam 2% - 25% nih.gov
Telangiectasias & Reticular Veins 0.5% Liquid & Foam 12.5% - 67.9% nih.gov
Telangiectasias & Reticular Veins 1% Liquid & Foam 13% - 73% nih.gov
Truncal Veins 1% Liquid & Foam 7% - 45.8% nih.gov
Truncal Veins 2% Foam 16% - 17% nih.gov
Truncal Veins 3% Liquid & Foam 7.4% - 32.5% nih.gov
Side Branches Not Specified Liquid & Foam 5.6% - 53% nih.gov

While less common than local reactions, systemic adverse events can occur and range from mild to life-threatening. mayoclinic.orgresearchgate.net

Allergic Reactions and Anaphylaxis: Allergic reactions to polidocanol are infrequent, with a reported incidence of 0.01% to 0.3%. europa.eu These can range from localized or generalized skin reactions like urticaria (hives) to severe, life-threatening anaphylaxis. phlebolymphology.orgmayoclinic.orgeuropa.eu Severe allergic reactions have been reported, some of which were fatal, and are noted to be more frequent with the use of larger volumes. bostonscientific.comfda.gov

Bradycardia and Hypotension: There are rare reports of bradycardia (slow heart rate) and hypotension (low blood pressure) following polidocanol injection. europa.euajronline.org These effects may be due to the intrinsic negative inotropic (affecting the force of contraction) properties of polidocanol, particularly if maximum recommended doses are exceeded. europa.eu

Transient Chest Tightness: A feeling of chest tightness or pressure is a recognized, though rare, self-limited complication. nih.govresearchgate.net This symptom, along with dry cough and dizziness, has been reported more frequently with air-based foam preparations compared to those using carbon dioxide. nih.gov

More severe complications can arise from polidocanol treatment, sometimes requiring significant medical intervention. scirp.orgresearchgate.net

Esophageal Complications: When used for the treatment of esophageal varices, polidocanol can lead to complications such as esophageal ulceration, stricture (narrowing), and perforation. scirp.org The incidence of such complications can be up to 20%. scirp.org

Superficial Thrombophlebitis: This is an inflammation of a vein just under the skin caused by a blood clot, and it is a known complication of sclerotherapy. bostonscientific.comvarithena.com In some studies, it has been reported in a small percentage of patients. bostonscientific.comresearchgate.net

Skin Necrosis: Cutaneous necrosis (death of skin tissue) is an infrequent but serious complication. nih.govmayoclinic.org It can result from the extravasation (leakage) of the sclerosant into the surrounding tissue or from an inadvertent intra-arterial injection. nih.govbostonscientific.comkarger.com Polidocanol is considered less caustic to the skin than some other agents like sodium tetradecyl sulfate (B86663). nih.gov Experimental studies suggest that extravasation of polidocanol in the volumes and concentrations typically used for spider and reticular veins is not a significant cause of skin necrosis. nih.govresearchgate.net

Deep Vein Thrombosis (DVT): The formation of a blood clot in a deep vein is a rare but serious risk associated with polidocanol, which can potentially lead to a pulmonary embolism. mayoclinic.orgbostonscientific.comfda.gov The risk is reported to be less than 1% in some studies. researchgate.net Patients with a history of DVT, reduced mobility, or recent major surgery are at an increased risk. bostonscientific.comfda.govvarithena.com

Systemic Adverse Events (e.g., Allergic Reactions, Anaphylaxis, Bradycardia, Hypotension, Neurological and Visual Symptoms, Transient Chest Tightness)

Comparative Safety Profile with Other Sclerosing Agents

Polidocanol's safety profile is often compared to other common sclerosing agents, such as sodium tetradecyl sulfate (STS) and hypertonic saline (HS).

Pain: Polidocanol is noted for its anesthetic properties, which means it is generally less painful upon injection compared to agents like hypertonic saline, which can cause significant pain and muscle cramping. researchgate.netoup.com

Hyperpigmentation: The incidence of hyperpigmentation with polidocanol (reported between 10% and 30%) is generally considered to be less than that which occurs with sodium tetradecyl sulfate. nih.govplasticsurgerykey.com

Skin Necrosis: Polidocanol is reported to have a lower risk of causing tissue necrosis upon extravasation compared to other agents like STS and HS. researchgate.netoup.com

Allergic Reactions: While allergic reactions can occur with polidocanol, some studies suggest a lower incidence compared to other sclerosants. europa.eu

Efficacy vs. Complications (Foam vs. Liquid): When comparing polidocanol foam to its liquid form, the foam is generally more effective but may be associated with a higher incidence of certain side effects like pain and pigmentation. plasticsurgerykey.comphlebolymphology.org However, when comparing polidocanol foam to other treatment modalities like endovenous thermal ablation for chronic venous insufficiency, it has shown a similar risk profile for deep vein thrombosis. minervamedica.it In the treatment of gastric varices, polidocanol foam has been shown to cause fewer severe reactions than liquid ethanolamine (B43304) oleate (B1233923). ajronline.org

Table 2: Comparative Overview of Sclerosant Side Effects

Adverse Event Polidocanol (POL) Sodium Tetradecyl Sulfate (STS) Hypertonic Saline (HS) Citation
Pain on Injection Low (has anesthetic properties) Moderate High (causes cramping) researchgate.netoup.com
Hyperpigmentation Incidence of 10-30%; less than STS Higher incidence than POL (11-80%) Incidence of 10-30% nih.govplasticsurgerykey.com
Skin Necrosis Risk Lower risk on extravasation Higher risk Higher risk researchgate.netoup.com
Allergic Reactions Infrequent (0.01-0.3%) Can occur Rare europa.eu

Risk Factors and Mitigation Strategies for Adverse Events

Several factors can increase the risk of adverse events, and various strategies are employed to minimize them.

Risk Factors:

Patient History: A history of deep vein thrombosis, pulmonary embolism, recent major surgery, prolonged immobilization, or pregnancy increases the risk for thrombotic events. mayoclinic.orgbostonscientific.comfda.gov Patients with a known patent foramen ovale (PFO) or other cardiopulmonary shunts may be at a higher risk for neurological complications from foam sclerotherapy. nih.govphlebolymphology.org Underlying arterial disease can increase the risk of tissue ischemia. bostonscientific.com

Concentration and Volume: Higher concentrations of polidocanol are associated with an increased risk of hyperpigmentation and skin necrosis. nih.govnih.gov The use of larger volumes can increase the risk of severe allergic reactions and other systemic complications. fda.gov

Injection Technique: Inadvertent intra-arterial injection is a major risk factor for severe complications like ischemia, gangrene, and necrosis. bostonscientific.comfda.gov Extravasation of the sclerosant can also lead to local tissue damage. bostonscientific.com

Mitigation Strategies:

Proper Patient Selection: Careful screening for contraindications such as known allergies to polidocanol and acute thromboembolic diseases is crucial. bostonscientific.comfda.gov

Injection Technique: Using ultrasound guidance helps ensure correct intravenous placement and avoids intra-arterial injection. nih.gov Using the smallest effective volume at each injection site is recommended to minimize local and systemic side effects. fda.gov

Post-Procedure Care: The use of compression stockings or bandages for several days after the procedure is a key strategy to reduce the risk of thrombus formation and deep vein thrombosis. mayoclinic.orgfda.govfda.gov Encouraging patients to walk immediately after the procedure also helps prevent blood clots. mayoclinic.orgfda.gov

Emergency Preparedness: Clinicians must be prepared to treat anaphylaxis and should observe patients for at least 10 minutes following injection. bostonscientific.comfda.gov

Long-Term Follow-up on Safety and Complications

Long-term studies confirm that polidocanol is a safe sclerosing agent, with the majority of adverse events occurring shortly after treatment. nih.govresearchgate.net

A French registry study covering 3,357 patient-years with a maximum follow-up of 60 months found a low incidence of long-term adverse events. nih.govresearchgate.net In this study, 84% of all side effects occurred either immediately after sclerotherapy or within the first year. nih.govresearchgate.net

The most frequent long-term side effects noted were visual disturbances, and the most severe were muscular vein thrombosis. nih.govresearchgate.net

One case of recurrent deep vein thrombosis was reported in a patient with a known clotting disorder (Factor V Leiden) after they had stopped anticoagulant therapy. nih.govresearchgate.netvarithena.com

Long-term data on hyperpigmentation indicates that while it is common, it resolves in the majority of patients, though persistence beyond one year can occur. plasticsurgerykey.comnih.gov

Formulation and Delivery System Research

Foam Sclerotherapy Research

Foam sclerotherapy involves mixing the liquid polidocanol (B41958) solution with a gas to create a foam, which is then injected into the vein. The foam displaces blood more effectively than liquid, allowing for better contact between the polidocanol and the vein wall. phlebolymphology.org This enhanced contact increases the sclerosant's efficacy, often allowing for the use of lower concentrations and volumes of the drug. phlebolymphology.org

Several methods are used to generate polidocanol foam, ranging from physician-compounded techniques to commercially available proprietary systems.

Tessari Method: This widely used technique, developed by Lorenzo Tessari, is a simple and cost-effective method for creating sclerosant foam. nih.govijsurgery.com It involves the use of two syringes connected by a three-way stopcock. phlebolymphology.org One syringe contains the liquid polidocanol solution, and the other contains a gas, typically air. The plungers are rapidly pushed back and forth, forcing the liquid and gas through the stopcock to create a foam. frontiersin.orgnih.gov The double-syringe system (DSS) is a similar method that utilizes a two-way connector instead of a three-way stopcock. phlebolymphology.org The quality of the foam produced by the Tessari method can be influenced by several factors, including the liquid-to-gas ratio, the number of cycles, and the speed of pushing the syringes. nih.govauth.gr A study on the pushing rate in the Tessari method recommended completing 20 back-and-forth passages within 10 seconds to create a stable foam. nih.gov

Proprietary Canister Systems: To standardize foam properties and improve consistency, proprietary canister systems have been developed. nih.govvascularnews.comvascularnews.com One such system is Varithena® (polidocanol injectable foam), which is a pharmaceutical-grade, low-nitrogen polidocanol microfoam dispensed from a proprietary canister. vascularnews.comvascularnews.comdicardiology.com This system contains the polidocanol solution and a specific gas mixture (oxygen and carbon dioxide) under pressure. nih.govsoton.ac.uk When dispensed, it produces a uniform microfoam with a consistent bubble size and density. dicardiology.comsoton.ac.uk Another automated system, Varixio®, uses special sterile capsules containing the sclerosing agent and gas, which are mixed by a preprogrammed magnetic stirrer to produce a standardized microfoam. phlebolymphology.org These proprietary systems aim to overcome the variability associated with physician-compounded foams. soton.ac.ukucl.ac.uk

The effectiveness of foam sclerotherapy is highly dependent on the physical properties and stability of the foam. Key characteristics include bubble size, gas content, and rheological properties like viscosity. auth.gr

Stable foam is crucial for optimal results, as it ensures the sclerosant remains in contact with the vein wall for a sufficient duration. frontiersin.orgnih.gov Foam stability is often measured by its foam half-time (FHT), which is the time it takes for half of the liquid to drain from the foam. researchgate.net Research has shown that higher concentrations of polidocanol generally produce more stable foams. researchgate.netsci-hub.se For instance, the FHT for 1% polidocanol has been measured at 115 to 157 seconds, while 3% polidocanol foam has an FHT of 143 to 192 seconds. researchgate.net

The bubble size distribution is another critical factor. Smaller, more uniform bubbles are generally preferred as they create a more stable and effective foam. ucl.ac.uk Immediately after generation with the Tessari method, 1% polidocanol foam can have a mean bubble size of approximately 71 ± 9 μm. researchgate.net However, the bubbles tend to coalesce and increase in size over time. researchgate.net

The type of gas used also impacts foam stability. While room air is commonly used, foams made with carbon dioxide (CO2) are generally less stable. ucl.ac.uk

The caliber and length of the needle used for injection can significantly affect the stability of the foam. researchgate.netsci-hub.se Studies have shown that ejecting polidocanol foam through very thin needles (e.g., 0.26 mm diameter) can lead to rapid disintegration and instability. sci-hub.se

One study found that for polidocanol foam without additives, narrower needle calibers (0.55 mm) produced a more stable foam compared to larger calibers (0.70 mm and 0.90 mm). nih.gov Conversely, another study reported that polidocanol foams were more stable when ejected through longer needles. sci-hub.se Specifically, for a 0.5% polidocanol solution, a 0.3x6mm needle was found to produce an atypically stable foam. sci-hub.se These findings suggest that the choice of needle should be carefully considered to ensure maximal foam stability upon injection. sci-hub.senih.gov

Table 1: Effect of Needle Caliber on Polidocanol Foam Stability (without additives)

Needle Diameter (mm) Foam Half-Life (FHT) Indication of Stability
0.55 Longest FHT Superior stability
0.70 Similar to 0.90 mm Less stable than 0.55 mm
0.90 Similar to 0.70 mm Less stable than 0.55 mm

Data sourced from a study investigating the impact of needle catheter caliber on foam stability. nih.gov

To enhance the properties of polidocanol foam, researchers have investigated the use of various additives. These additives can improve foam stability by increasing viscosity or altering surface properties. auth.grnih.govnih.gov

Hyaluronic Acid (HA): The addition of hyaluronic acid, a naturally occurring biopolymer, has been shown to improve the stability of polidocanol foam. nih.govnih.govresearchgate.net HA increases the bulk viscosity of the solution, which in turn enhances foam stability. nih.govnih.gov Studies have demonstrated that the presence of HA can double the foam half-life of polidocanol. nih.govnih.govresearchgate.net Interestingly, when HA is added to the polidocanol solution, the influence of the needle caliber on foam stability appears to be diminished, with no significant differences observed between various needle sizes. nih.govnih.gov The combination of polidocanol and HA has been found to create a more stable and effective foam for treating venous malformations. frontiersin.org

Other Additives: Other substances have also been studied for their potential to improve foam stability.

Glycerin: Adding glycerin increases the viscosity of the liquid, which can delay drainage and improve foam stability. auth.grnih.gov

Xanthan Gum: This food additive significantly increases foam stability, with a 0.42% w/v concentration increasing stability by almost 47 times compared to polidocanol alone. auth.gr

Pluronic-F68 (F68): This biocompatible poloxamer can quadruple the foam half-life of polidocanol by increasing surface elasticity and altering bubble structure. nih.govnih.govresearchgate.net

Benzalkonium Chloride (BZK): The addition of a small amount of BZK has also been shown to improve the stability of polidocanol foam. nih.gov

Table 2: Influence of Additives on Polidocanol Foam Half-Life

Additive Concentration Effect on Foam Half-Life
Hyaluronic Acid (HA) Not specified Doubled
Pluronic-F68 (F68) Not specified Quadrupled
Xanthan Gum 0.42% w/v Increased by ~47 times
Glycerin Up to 10% v/v Increased stability
Benzalkonium Chloride (BZK) 0.01% Improved stability

Data compiled from studies on foam additives. auth.grnih.govnih.govnih.govresearchgate.net

Numerous studies have compared the clinical efficacy of polidocanol foam versus its liquid form, with the consensus being that foam is significantly more effective for treating larger veins like the great saphenous vein (GSV). nih.govphlebolymphology.orgresearchgate.netnih.govcore.ac.uk

A multicenter, randomized controlled trial directly comparing 3% polidocanol foam to its liquid counterpart for the treatment of GSV incompetence found a stark difference in outcomes. researchgate.netnih.govcore.ac.uk At the 3-week follow-up, complete elimination of reflux was achieved in 85% of patients in the foam group, compared to only 35% in the liquid group. researchgate.netnih.govcore.ac.uk This superior efficacy of the foam formulation was maintained over a two-year follow-up period, with success rates of 53% for foam versus 12% for liquid. researchgate.netnih.gov The study concluded that the sclerosant foam was more than twice as effective as the liquid from which it was prepared. researchgate.netnih.gov

Another study comparing foam and liquid polidocanol for telangiectasias and small varicose veins found a higher success rate for the foam, with 84% of patients in the foam group achieving complete disappearance of vessels compared to 72% in the liquid group, although this difference was not statistically significant. nih.gov

The enhanced efficacy of foam is attributed to its ability to displace blood within the vein, allowing for direct, undiluted contact of the sclerosant with the endothelial lining. phlebolymphology.org

Table 3: Comparison of Clinical Outcomes: Polidocanol Foam vs. Liquid

Study Parameter Polidocanol Foam Polidocanol Liquid
GSV Reflux Elimination (3 weeks) 85% 35%
GSV Reflux Elimination (2 years) 53% 12%
Vessel Disappearance (small veins) 84% 72%

Data from multicenter randomized controlled trials. nih.govresearchgate.netnih.gov

While physician-compounded foams (PCFs), typically made using the Tessari method, are widely used, their properties can be inconsistent. soton.ac.ukucl.ac.uk This has led to the development of non-compounded, proprietary microfoams like Varithena®, which offer a standardized product. soton.ac.ukucl.ac.uknih.gov

Laboratory studies comparing Varithena® (a polidocanol endovenous microfoam or PEM) with various PCFs have demonstrated significant differences in their physical properties. soton.ac.ukucl.ac.uknih.gov

Bubble Size: Varithena® has a narrow bubble size distribution with no large bubbles (over 500 µm), whereas PCFs made with the Tessari method have a broader distribution and larger bubbles, which can negatively impact stability. soton.ac.ukucl.ac.uknih.gov

Stability: Varithena® exhibits a lower degradation rate and greater stability compared to all tested PCFs, including those made with room air, CO2, or O2:CO2 mixtures. soton.ac.ukucl.ac.uk In a biomimetic vein model, Varithena® had the slowest degradation rate and the longest dwell time, nearly double that of PCFs made with room air. soton.ac.ukucl.ac.uk

Clinical comparisons have also favored the non-compounded microfoam. A network meta-analysis found that polidocanol 1% endovenous microfoam (Varithena®) had statistically significant higher odds of vein closure compared to physician-compounded foam. minervamedica.itnih.govvarithena.com

Table 4: Performance Comparison: Non-Compounded Microfoam (PEM) vs. Physician-Compounded Foam (PCF)

Feature Non-Compounded Microfoam (Varithena®) Physician-Compounded Foam (Tessari)
Bubble Size Distribution Narrow, no large bubbles (>500 µm) Broad, contains large bubbles
Degradation Rate Slower Faster
Dwell Time (Biomimetic Vein) Longer (~2x PCF with air) Shorter
Clinical Vein Closure Higher odds Lower odds

Data from laboratory studies and meta-analyses. soton.ac.ukucl.ac.uknih.govminervamedica.itnih.govvarithena.com

Influence of Needle Caliber on Foam Stability

Clinical Outcomes of Foam vs. Liquid Formulations

Delivery Methods and Techniques

The therapeutic application of Polidocanol is critically dependent on its delivery method. Innovations in administration techniques, often coupled with advanced imaging, aim to enhance the precision, efficacy, and localization of the sclerosing agent. The primary methods researched and utilized are ultrasound-guided injection and endoscopic injection, each tailored to specific anatomical targets and clinical indications.

Ultrasound-Guided Injection

Ultrasound-guided injection represents a significant advancement in the administration of Polidocanol, allowing for real-time visualization of the needle and the target vasculature or lesion. This technique ensures accurate placement of the sclerosing agent, which is crucial for maximizing its therapeutic effect on the intended tissue while minimizing exposure to surrounding structures. High-frequency ultrasound, in particular, enables the diagnosis and treatment of very small veins. phlebolymphology.org

Research has extensively focused on ultrasound-guided injection of Polidocanol microfoam (UIPM) for venous insufficiencies. Studies have demonstrated its effectiveness in treating incompetent veins that lead to conditions such as venous leg ulcers. In one study involving 116 patients, UIPM treatment resulted in the complete healing of venous leg ulcers in 86% of patients at 6 months, with a median time to healing of 8 weeks. biospace.com A similar retrospective study over 115 months found that UIPM achieved complete ulcer healing in 83% of 116 patients, with a median healing time of 2.7 months. researchgate.net Success rates in these studies were noted to be lower for ulcers of longer duration and in patients with incompetent deep venous systems. biospace.com

Beyond venous ulcers, ultrasound guidance is integral to the treatment of varicose veins, including the great saphenous vein. scirp.orgelsevier.es It is also applied in other medical specialties. For instance, prospective research has evaluated the efficacy of ultrasound-guided percutaneous Polidocanol injection for benign, predominantly cystic thyroid nodules. In a study comparing single aspiration with and without subsequent Polidocanol injection, the therapeutic success rate (nodule volume reduction >50%) was 93.44% in the Polidocanol group, compared to just 14.29% in the aspiration-only group. nih.gov

Study FocusMethodKey FindingReference
Venous Leg UlcersUltrasound-Guided Polidocanol Microfoam (UIPM)Complete healing in 86% of patients at 6 months; median healing time of 8 weeks. biospace.com
Venous Leg UlcersUltrasound-Guided Polidocanol Microfoam (UIPM)Complete healing in 83% of patients at 6-month follow-up; median healing time of 2.7 months. researchgate.net
Benign Cystic Thyroid NodulesUltrasound-Guided Percutaneous Polidocanol Injection (PPI)93.44% therapeutic success rate (nodule volume reduction >50%) compared to 14.29% for aspiration alone. nih.gov
Varicose Veins of the Great Saphenous VeinUltrasound-Guided Foam SclerotherapyFoam sclerotherapy is a recognized treatment, with a 5-year follow-up study showing a 64% effectiveness rate compared to 96% for open surgery. scirp.org

Endoscopic Injection

Endoscopic injection allows for the direct application of Polidocanol to internal structures accessible via an endoscope. This method is a cornerstone in the management of various conditions within the gastrointestinal tract.

Esophageal Varices: Endoscopic Injection Sclerotherapy (EIS) with Polidocanol is a first-line treatment for acute gastroesophageal variceal bleeding. scirp.org The technique involves the intravascular and paravascular injection of Polidocanol to eradicate varices and collateral vessels, inducing fibrosis of the submucosal tissue to decrease recurrence. scirp.org

Hemorrhoidal Disease: Sclerotherapy with Polidocanol foam is an effective treatment for bleeding internal hemorrhoids. nih.gov Recent research has explored novel combined techniques, such as endoscopic foam sclerobanding (EFSB), which involves the submucosal injection of Polidocanol foam before rubber band ligation (RBL). wjgnet.comwjgnet.com A prospective, multi-center study demonstrated that this combined approach reduced the long-term recurrence of prolapse and decreased short-term post-procedural pain compared to endoscopic RBL alone. wjgnet.com Endoscopic delivery provides a wide, clear view, which may allow for more accurate injection into the submucosa compared to anoscopy. wjgnet.com

Non-Variceal Upper Gastrointestinal Bleeding: Polidocanol has been used via endoscopic injection to control non-variceal upper gastrointestinal bleeding from sources like duodenal or gastric ulcers. A comparative study evaluated the efficacy of Polidocanol versus Thrombin for hemostasis. Primary control of bleeding from spurting vessels was achieved in 90% of cases using Polidocanol. nih.gov

Colon Polypectomy: Submucosal injection of Polidocanol is used during endoscopic mucosal resection (EMR) of large colon polyps. The injection creates a submucosal cushion, making the polypectomy easier. A propensity score analysis compared Polidocanol with a traditional epinephrine-saline solution. The study found that Polidocanol was more effective in preventing both immediate and delayed post-polypectomy bleeding. webaigo.it

IndicationMethodKey FindingReference
Esophageal VaricesEndoscopic Injection Sclerotherapy (EIS)Considered a first-line treatment for acute bleeding; eradicates varices by causing fibrosis. scirp.org
Grade II-III Internal HemorrhoidsEndoscopic Foam Sclerobanding (EFSB)Lower recurrence rate (11.2%) compared to endoscopic rubber band ligation alone (21.6%) at follow-up. wjgnet.com
Non-Variceal Upper GI BleedingEndoscopic SclerotherapyAchieved primary hemostasis in 90% of cases with spurting vessels. nih.gov
Colon Polypectomy (>20 mm)Submucosal Injection during EMRSignificantly lowered the rate of both immediate and delayed post-procedural bleeding compared to epinephrine-saline. webaigo.it

Future Directions and Emerging Research Areas

Development of Novel Polidocanol (B41958) Formulations

Research into novel formulations of polidocanol aims to improve its therapeutic index and expand its applications. A significant area of development is in foam sclerotherapy. Foamed sclerosants are gaining popularity as they can achieve effective concentrations at the endothelial cell layer more readily than liquid forms, a stronger effect that stems from the foam's ability to displace blood. scirp.org

One such innovation is Varithena®, a commercially manufactured polidocanol endovenous microfoam (PEM). This formulation features bubbles that are appreciably smaller than those from manual foam production techniques, with reproducible rheological properties and more rapid absorption within the body. scirp.orgtaylorandfrancis.com A phase 2b trial has explored a novel formulation of polidocanol, known as 10XB101, for the reduction of excess submental fat. the-hospitalist.org This formulation has been shown to cause adipolysis with less inflammation compared to deoxycholic acid. the-hospitalist.org

Future research is also looking into gelified ethanol (B145695) and combinations of sclerosants to optimize treatment outcomes. researchgate.net

Investigation of Polidocanol in New Therapeutic Areas

The application of polidocanol is being explored in a variety of new therapeutic areas beyond its well-established use in venous insufficiency.

Cystic Diseases: Polidocanol has been used as a sclerosing agent in the treatment of hepatic, splenic, and renal hydatid cysts with satisfactory long-term results. scirp.org It has also been used for simple renal cysts. nih.gov

Musculoskeletal Conditions: Early studies have shown potential for polidocanol injections in treating chronic Achilles tendinopathy and patellar tendinopathy by targeting neovascularization. taylorandfrancis.comscirp.org However, results have been conflicting, and more high-quality evidence is needed. taylorandfrancis.com

Dermatology: Off-label uses in dermatology are being investigated for conditions such as mucocele of minor salivary glands, hemangiomas, pyogenic granulomas, lymphangioma circumscriptum, digital mucous cysts, and acne cysts. researchgate.net

Gastrointestinal Bleeding: Polidocanol is being investigated for the management of gastrointestinal bleeding, including esophageal and gastric varices. nih.gov

Other Applications: Research has also touched upon its use in treating aneurysmal bone cysts, postoperative lymphatic cysts, varicocele, hydrocele, and spermatocele. scirp.orgnih.govscirp.org A recent study also explored its use in treating plantar warts. researchgate.net

The following table summarizes some of the emerging therapeutic areas for polidocanol.

Therapeutic AreaConditionResearch Findings
Cystic Diseases Hepatic, Splenic, and Renal CystsSatisfactory long-term results as a sclerosing agent. scirp.org
Musculoskeletal Achilles & Patellar TendinopathyConflicting results on pain and function improvement. taylorandfrancis.com
Dermatology Various (e.g., Hemangiomas, Acne Cysts)Efficacy shown in case reports and small studies. researchgate.net
Gastroenterology Gastrointestinal BleedingInvestigated as an alternative treatment. nih.gov

Advanced Imaging Techniques for Guiding and Monitoring Polidocanol Treatment

The use of advanced imaging techniques is crucial for guiding and monitoring the effects of polidocanol therapy, particularly in sclerotherapy.

Ultrasound guidance is standard for ensuring the accurate placement of polidocanol, especially in the treatment of venous malformations, varicose veins, and cystic diseases. scirp.orgnih.gov It allows for real-time visualization of the needle and the injection of the sclerosant. nih.gov

Magnetic Resonance Imaging (MRI) is often used for the initial assessment of conditions like lymphatic malformations to determine their location, size, and type before treatment with polidocanol. nih.gov Post-treatment imaging with ultrasound and MRI helps to assess the outcome by evaluating the reduction in the size of the treated lesion. nih.gov

Fluoroscopy is another imaging modality used to guide polidocanol injections, particularly in the treatment of aneurysmal bone cysts. scirp.org More advanced approaches include the combination of fluoroscopy and endoscopy for treating oropharyngolaryngeal venous malformations in a hybrid operating room setting. mdpi.com

The development of radiopaque sclerosing foam, which combines polidocanol with a contrast agent like iopromide, allows for continuous detection of the sclerosant's flow, leading to better measurements and reduced displacement from the target site. amegroups.org

Pharmacogenomics and Personalized Medicine Approaches to Polidocanol Therapy

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is an emerging area of research with potential implications for polidocanol therapy. Currently, there is limited specific pharmacogenomic data directly related to polidocanol. fda.gov

A 2013 FDA document noted that the likelihood of significant co-medications in patients undergoing polidocanol treatment is small and that no drug-drug interaction studies indicated a difference in exposure when co-administered with other drugs. fda.gov However, the document also acknowledged the limited in-vivo clinical pharmacology information available. fda.gov

While direct pharmacogenomic studies on polidocanol are scarce, the broader field of pharmacogenomics in related therapeutic areas offers a glimpse into future possibilities. For instance, studies on the impact of CYP2C19 gene variants on the efficacy of clopidogrel (B1663587) in patients with stroke or coronary artery disease highlight how genetic information can guide treatment selection. getbynder.com Future research could explore whether genetic variations in drug-metabolizing enzymes, transporters, or drug targets influence the efficacy and safety of polidocanol. Such studies could pave the way for personalized dosing regimens and patient selection to optimize therapeutic outcomes and minimize adverse effects.

Cost-Effectiveness Analyses of Polidocanol Treatments

The economic viability of polidocanol treatments, particularly foam sclerotherapy, is a significant area of ongoing research and a key factor in its adoption in clinical practice.

Several studies have highlighted that polidocanol foam sclerotherapy is a cost-effective treatment for varicose veins. researchgate.netmdpi.com It is considered economically more viable for hospitals because it often does not require patient admission, allowing for discharge soon after the procedure. researchgate.net One study noted that the cost of polidocanol foam sclerotherapy is about one-third of the price of varicose vein surgery. researchgate.net

A comparative study of different varicose vein treatments found the total expected 8-week treatment costs to be $2165 for polidocanol injectable foam, compared to $2374 for surgery. ahdbonline.com Another analysis found the mean cost of a polidocanol procedure to be 249 Euros, significantly less than the 894 Euros for high saphenous ligature surgery. researchgate.net

In the context of treating Cesarean Scar Pregnancy, a study found the cost-effectiveness ratio for lauromacrogol (polidocanol) treatment to be 2,164.63 yuan, which was more cost-effective than local injection of methotrexate (B535133) and uterine artery embolization.

The following table provides a summary of cost-effectiveness data for polidocanol treatments.

Treatment ComparisonCost of Polidocanol TreatmentCost of Alternative TreatmentFinding
Polidocanol foam sclerotherapy vs. Varicose vein surgeryApproximately one-third of surgery cost-Polidocanol is more economically viable. researchgate.net
Polidocanol injectable foam vs. Surgery (8-week cost)$2,165$2,374Polidocanol is less costly. ahdbonline.com
Polidocanol vs. High saphenous ligature surgery€249€894Polidocanol is significantly less expensive. researchgate.net
Lauromacrogol (Polidocanol) vs. UAE for CSP2,164.63 yuan7,850.81 yuanPolidocanol is more cost-effective.

Integration of Polidocanol Therapy into Multimodal Treatment Strategies

Polidocanol therapy is increasingly being integrated into multimodal treatment strategies to enhance efficacy and manage complex conditions.

In the treatment of varicose veins, polidocanol foam sclerotherapy is sometimes combined with other techniques. For example, the "sandwich technique" uses cyanoacrylate glue to close the main trunk of a varicose vein, followed by polidocanol foam injections into the remaining varicosities. mdpi.com This approach aims to leverage the benefits of both methods.

For venous malformations, polidocanol can be used in combination with other sclerosants like gelified ethanol. researchgate.net Multimodality-guided sclerotherapy is often the preferred strategy for challenging locations like oropharyngolaryngeal venous malformations. mdpi.com

In the management of hemorrhoids, a novel technique called endoscopic polidocanol foam sclerobanding (EFSB) has been developed. wjgnet.com This combines endoscopic rubber band ligation with polidocanol foam sclerotherapy. Studies have shown this combined approach may have a lower recurrence rate and less post-procedural pain compared to endoscopic ligation alone. wjgnet.com

The choice of integrating polidocanol into a multimodal approach depends on the specific clinical scenario, the extent of the disease, and patient factors.

Research on Patient-Reported Outcomes and Quality of Life Improvements

Evaluating the impact of polidocanol treatment on patient-reported outcomes (PROs) and quality of life (QoL) is a critical area of research that provides insights beyond clinical efficacy.

Several studies have used specific questionnaires, such as the Venous Disease Severity Score (VCSS) and the Venous Insufficiency Epidemiological and Economic Study (VEINES-QoL/Sym) questionnaire, to assess changes in QoL after treatment for varicose veins. researchgate.netelsevier.esmedrxiv.org

A prospective study comparing polidocanol foam sclerotherapy to conventional surgery for varicose veins found that both treatments significantly improved VCSS and VEINES scores at 30 days post-procedure. researchgate.netelsevier.es However, the improvement was more significant for patients who underwent conventional surgery. researchgate.netelsevier.es Postoperative pain and aesthetic concerns were domains with worse results for sclerotherapy in this study. researchgate.netmedrxiv.org

In the treatment of venous malformations, a study evaluating patient-reported outcomes found a clinical response rate of 82.3% and a satisfaction rate of 82.3% with polidocanol foam sclerotherapy. nih.gov Importantly, 50% of patients were significantly satisfied. nih.gov

For internal hemorrhoids, a randomized controlled trial comparing polidocanol with phenol (B47542) in oil found that patient satisfaction was significantly higher in the polidocanol group (87% vs. 73%). turkjgastroenterol.org

Q & A

Basic Research Questions

Q. What concentrations of polidocanol are clinically effective for treating varicose veins, and how do they influence adverse effects like hyperpigmentation?

  • Methodological Answer: Studies comparing 1% polidocanol foam (prepared in a 1:4 liquid-to-air ratio) with higher concentrations demonstrate similar occlusion rates (~90%) for great saphenous veins at 1 year. However, hyperpigmentation incidence correlates with concentration: 0.25% polidocanol yields 2–25% hyperpigmentation, while 1% increases this to 13–73% in telangiectasias . Researchers should balance efficacy and side effects by selecting lower concentrations for superficial veins and reserving higher concentrations (e.g., 3%) for truncal veins, where hyperpigmentation persists >1 year in 8.1–17.5% of cases .

Q. What is the evidence supporting polidocanol’s safety profile compared to ethanol in sclerotherapy?

  • Methodological Answer: A meta-analysis of 12 RCTs (1,032 patients) found polidocanol superior to ethanol for renal cysts, with higher efficacy (OR=2.51, 95% CI:1.70–3.69) and safety (OR=0.24, 95% CI:0.17–0.35). Complications like pain and fever were significantly lower with polidocanol . For venous malformations, polidocanol monotherapy has a lower adverse event risk (p<0.00001) than pingyangmycin, supporting its use as a first-line sclerosant .

Q. How should researchers design trials to evaluate polidocanol’s efficacy in off-label applications, such as pyogenic granulomas?

  • Methodological Answer: Retrospective analyses of 32–39 patients with pyogenic granulomas treated with 1% polidocanol injections show 71.4% resolution in one session, with mean thyroglobulin reduction from 3.06±2.9 ng/dL to 0.55±0.81 ng/dL (p=0.10). Trials should include volumetric imaging (e.g., ultrasound) and biomarker tracking (e.g., thyroglobulin) as endpoints, with follow-up periods ≥7 months to assess recurrence .

Advanced Research Questions

Q. What molecular mechanisms underlie polidocanol’s effects on tissue repair, and how can gene expression analyses inform these pathways?

  • Methodological Answer: Microarray analyses comparing polidocanol-treated and SO₂-injured airways identified 717 conserved differentially expressed genes (logFC >0.5 or <-0.5, p<0.05). Key upregulated genes (e.g., Ppbp/Cxcl7) and downregulated genes (e.g., Pon1) suggest polidocanol modulates inflammation and oxidative stress pathways. Researchers should validate these signatures via qPCR or RNA-seq in target tissues .

Q. How can contradictions in meta-analyses on polidocanol’s efficacy be resolved?

  • Methodological Answer: Discrepancies arise from heterogeneity in study designs (e.g., foam vs. liquid, concentration variability). For varicose veins, subgroup analyses by concentration and vein type (e.g., truncal vs. reticular) improve consistency. Sensitivity analyses excluding high-bias trials (e.g., those lacking blinding) are critical; RevMan 5.3 and Stata 16 are recommended tools .

Q. What experimental models are suitable for studying polidocanol’s non-vascular applications, such as tubal occlusion?

  • Methodological Answer: Primate models (n=5 minimum) are used to demonstrate polidocanol foam’s tubal occlusion efficacy via histologic validation. Researchers should standardize foam volume (e.g., 6–10 mL) and post-treatment imaging intervals (e.g., 3–6 months) to assess fibrotic remodeling .

Methodological Considerations Table

Research Focus Key Parameters Tools/Design Evidence Source
Concentration OptimizationHyperpigmentation incidence, occlusion rateRCT with stratified dosing
Off-label ApplicationsThyroglobulin levels, volumetric reductionRetrospective cohort + biomarker tracking
Gene Expression ProfilinglogFC thresholds, pathway enrichmentMicroarray + qPCR validation
Meta-analysis ReconciliationSubgroup analysis, sensitivity testingRevMan 5.3, Stata 16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonaethylene Glycol Monododecyl Ether
Reactant of Route 2
Reactant of Route 2
Nonaethylene Glycol Monododecyl Ether

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.